Benzyl-(4-chloro-benzyl)-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJKKSSMEUWPKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13541-00-9 | |
| Record name | 13541-00-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Spectroscopic Data of N-(4-chlorobenzyl)-1-phenylmethanamine
This document provides a detailed spectroscopic analysis of N-(4-chlorobenzyl)-1-phenylmethanamine (CAS No. 13541-00-9), a secondary amine of interest in synthetic chemistry and drug development.[1] As a Senior Application Scientist, my objective is to present not just the raw data, but to synthesize it with field-proven insights, explaining the causality behind experimental choices and interpretation. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the molecule's spectral signature, ensuring both technical accuracy and practical utility.
The structural integrity and purity of such compounds are paramount. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for unambiguous structure elucidation and quality control. This guide will delve into the expected and observed data from each of these techniques, grounded in fundamental principles and supported by authoritative references.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.
Caption: Structure of N-(4-chlorobenzyl)-1-phenylmethanamine with atom numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can map the molecular skeleton and deduce the connectivity of atoms.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For N-(4-chlorobenzyl)-1-phenylmethanamine, we anticipate signals in three distinct regions: the aromatic region, the benzylic methylene region, and the amine proton region.
Data Summary: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |
|---|---|---|---|---|
| H-N | 1.5 - 2.5 | Broad Singlet (br s) | 1H | The chemical shift of amine protons is variable and depends on concentration, solvent, and temperature. It often appears as a broad signal due to quadrupole broadening and exchange. |
| H-7, H-14 (Benzylic CH₂) | ~3.7 - 3.9 | Singlet (s) | 4H | Due to chemical equivalence and the absence of adjacent protons, the four benzylic protons are expected to appear as a single, sharp peak. Data from analogous N-substituted benzylamines show this region to be around 3.7-4.4 ppm.[2] |
| H-2, H-3, H-4, H-5, H-6 | 7.20 - 7.40 | Multiplet (m) | 5H | Protons of the unsubstituted phenyl ring. These will appear as a complex multiplet, typical for a monosubstituted benzene ring. |
| H-9, H-13 | ~7.30 | Doublet (d) | 2H | These protons are ortho to the CH₂ group and will be a doublet coupled to H-10 and H-12. |
| H-10, H-12 | ~7.28 | Doublet (d) | 2H | These protons are ortho to the chlorine atom. The electron-withdrawing nature of chlorine deshields them. They will appear as a doublet coupled to H-9 and H-13. |
Expertise & Causality: The key to interpreting the ¹H NMR spectrum lies in understanding the electronic effects within the molecule. The two benzylic methylene groups (C7 and C14) are chemically equivalent in the context of a fast NMR timescale and are not adjacent to any other protons, hence they are predicted to resonate as a single singlet. The aromatic region will be a superposition of two patterns: a complex multiplet for the unsubstituted phenyl ring and a characteristic AA'BB' system (often appearing as two doublets) for the 1,4-disubstituted (para) chlorophenyl ring. The protons on the chlorinated ring (H-9/13 and H-10/12) are distinct due to their proximity to either the methylene or chloro substituent.
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments.
Data Summary: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |
|---|---|---|
| C-7, C-14 (Benzylic CH₂) | ~50 - 55 | Typical range for benzylic carbons attached to a secondary amine. Data for similar structures like N-(4-fluorobenzyl)aniline show this peak around 50.9 ppm.[2] |
| C-4 (Unsubstituted Ring) | ~127.0 | Para carbon of the unsubstituted phenyl ring. |
| C-2, C-6 (Unsubstituted Ring) | ~128.4 | Ortho carbons of the unsubstituted phenyl ring. |
| C-3, C-5 (Unsubstituted Ring) | ~128.5 | Meta carbons of the unsubstituted phenyl ring. |
| C-10, C-12 (Chlorinated Ring) | ~128.7 | Meta carbons, ortho to the chlorine atom. |
| C-9, C-13 (Chlorinated Ring) | ~129.5 | Ortho carbons, adjacent to the benzylic carbon. |
| C-11 (C-Cl) | ~132.5 | Quaternary carbon bonded to chlorine. The electronegative Cl atom causes a downfield shift. |
| C-1 (Unsubstituted Ring) | ~139.0 | Quaternary (ipso) carbon of the unsubstituted ring. |
| C-8 (Chlorinated Ring) | ~139.5 | Quaternary (ipso) carbon of the chlorinated ring. |
Expertise & Causality: The spectrum is predicted to show 9 distinct signals, as C-7/C-14, C-2/C-6, C-3/C-5, C-9/C-13, and C-10/C-12 are chemically equivalent pairs. The benzylic carbons (C7, C14) are significantly shielded compared to the aromatic carbons, appearing upfield around 50-55 ppm. Within the aromatic region (120-140 ppm), the carbon directly attached to the electronegative chlorine atom (C11) is expected to be the most deshielded among the protonated aromatic carbons. The quaternary (ipso) carbons (C1, C8) are also deshielded and typically have lower intensity peaks.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds.
Data Summary: Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Notes |
|---|---|---|---|
| 3300 - 3500 | N-H Stretch | Weak to Medium | Characteristic of a secondary amine. The peak is often broad. |
| 3000 - 3100 | Aromatic C-H Stretch | Medium | Indicates the presence of sp² C-H bonds in the phenyl rings. |
| 2850 - 2960 | Aliphatic C-H Stretch | Medium | Corresponds to the symmetric and asymmetric stretching of the methylene (CH₂) groups. |
| 1600, 1495, 1450 | C=C Aromatic Ring Stretch | Medium to Strong | These absorptions are characteristic of the benzene ring skeleton. |
| 1090 - 1100 | C-N Stretch | Medium | Typical for alkyl-aryl secondary amines. |
| 1015 | C-Cl Stretch | Strong | Strong absorption characteristic of an aryl chloride. |
| 810 - 840 | C-H Out-of-Plane Bend | Strong | This strong band is indicative of 1,4-disubstitution (para) on a benzene ring. |
Expertise & Causality: The IR spectrum provides a rapid and reliable confirmation of the key functional moieties. The presence of a weak-to-medium band in the 3300-3500 cm⁻¹ region is a clear indicator of the N-H bond of the secondary amine. The combination of aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹) confirms the presence of both phenyl and methylene groups. Crucially, two strong bands confirm the substitution pattern: the C-Cl stretch around 1015 cm⁻¹ and the C-H "wag" around 810-840 cm⁻¹, which authoritatively points to a para-substituted chlorobenzene ring.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure. Electron Ionization (EI) is a common "hard" ionization technique that provides reproducible fragmentation patterns useful for structural analysis.[3][4]
Data Summary: Predicted Mass Spectrum (Electron Ionization)
| m/z | Ion Identity | Rationale & Notes |
|---|---|---|
| 231/233 | [M]⁺ (Molecular Ion) | The molecular ion peak. The presence of a peak at M+2 with roughly 1/3 the intensity of M is the classic isotopic signature of a single chlorine atom.[1] |
| 125/127 | [ClC₆H₄CH₂]⁺ | Represents the 4-chlorobenzyl cation, a very stable fragment. This would likely be a prominent peak. |
| 106 | [C₆H₅CH₂NH]⁺ | Resulting from the loss of the chlorobenzyl radical. |
| 91 | [C₇H₇]⁺ | The tropylium ion, formed from rearrangement and fragmentation of the benzyl group. This is a hallmark of benzyl-containing compounds and is often the base peak.[5] |
Expertise & Causality: The molecular formula C₁₄H₁₄ClN gives a monoisotopic mass of approximately 231.72 g/mol .[1] The most critical diagnostic feature in the mass spectrum will be the M/M+2 isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1).
The fragmentation of N-benzylamines is well-understood.[6][7] The primary fragmentation pathway is alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. This leads to the formation of highly stable benzylic cations.
Caption: Standard workflow for NMR analysis.
FTIR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean. Clean with a suitable solvent like isopropanol and wipe dry with a soft, lint-free cloth.
-
Acquire a background spectrum of the empty, clean crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related absorptions. [8][9] * Place a small drop of the liquid N-(4-chlorobenzyl)-1-phenylmethanamine sample directly onto the center of the ATR crystal, ensuring complete coverage.
-
-
Instrument Setup:
-
Set the scan range, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Select the number of scans to be averaged (e.g., 16 or 32 scans) to improve the signal-to-noise ratio.
-
Set the resolution (e.g., 4 cm⁻¹).
-
-
Data Acquisition & Processing:
-
Initiate the sample scan.
-
The software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
-
Perform peak labeling to identify the wavenumbers of key absorption bands.
-
Mass Spectrometry Protocol (EI-MS)
-
Sample Introduction:
-
For a liquid sample, it can be introduced via a direct insertion probe (DIP) or, if sufficiently volatile and thermally stable, through a Gas Chromatography (GC) inlet.
-
Using a GC inlet provides an extra layer of separation and purification. A dilute solution (e.g., 1 mg/mL in dichloromethane) is prepared and a small volume (e.g., 1 µL) is injected.
-
-
Instrument Setup (Typical EI Source):
-
Set the electron energy to 70 eV. This is the standard energy used to generate reproducible fragmentation patterns for library matching. [10] * Set the ion source temperature (e.g., 230 °C) and quadrupole analyzer temperature (e.g., 150 °C).
-
Set the mass analyzer to scan a suitable range, for example, m/z 40-400, to ensure capture of the molecular ion and all significant fragments.
-
-
Data Acquisition & Analysis:
-
Initiate the data acquisition.
-
Analyze the resulting mass spectrum to identify the molecular ion peak [M]⁺ and its chlorine isotope peak [M+2]⁺.
-
Identify the base peak (most intense peak) and other significant fragment ions.
-
Compare the fragmentation pattern to known fragmentation rules for benzylamines to confirm the structure.
-
References
-
Wang, Z., et al. (2019). Supplementary Information for Hydroboration of Imines and Alkynes with Pinacolborane Catalyzed by Simple Lithium Amides. Organic Chemistry Frontiers. [Link]
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PubChem. 4-Chlorobenzylamine Compound Summary (CID 66036). National Center for Biotechnology Information. [Link]
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Kidwai, M., et al. (2016). Supporting information for Copper-ferrite/graphene nanocomposites: a reusable catalyst for the oxidative coupling of benzylamines. RSC Advances. [Link]
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PubChem. Benzyl-(4-chloro-benzyl)-amine Compound Summary (CID 816344). National Center for Biotechnology Information. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide.[Link]
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Pharma Guideline. SOP for Calibration of FT-IR Spectrometer.[Link]
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P Jandabu, C., et al. (2015). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. [Link]
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Chemistry LibreTexts. Electron Ionization.[Link]
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Wikipedia. Electron ionization.[Link]
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MassBank. Benzylamine Spectrum (MSBNK-CASMI_2016-SM808401).[Link]
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Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.[Link]
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University of Washington. Shimadzu FTIR Standard Operating Procedure.[Link]
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Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I.[Link]
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Mills, A. Standard Operating Procedure 1 FTIR (Spectrum One). Queen's University Belfast. [Link]
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Gim, J. S., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry. [Link]
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Emory University. Mass Spectrometry Ionization Methods.[Link]
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Pharma Devils. SOP for Procedure for Operation and Calibration of FTIR.[Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]
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Biological activity of chlorinated N-benzyl compounds
An In-Depth Technical Guide to the Biological Activity of Chlorinated N-Benzyl Compounds
Abstract
The incorporation of chlorine atoms into the N-benzyl moiety represents a powerful strategy in medicinal chemistry for modulating the biological activity of small molecules. This halogenation can profoundly influence a compound's lipophilicity, metabolic stability, and electronic properties, thereby enhancing its interaction with biological targets. This guide provides a comprehensive overview of the diverse biological activities exhibited by chlorinated N-benzyl compounds, with a focus on their antimicrobial, anticancer, and insecticidal properties. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, explore their underlying mechanisms of action, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage chlorinated N-benzyl scaffolds in the design of novel therapeutic and agrochemical agents.
Introduction: The Role of Chlorination in N-Benzyl Scaffolds
The N-benzyl group is a common structural motif in biologically active compounds, valued for its relative stability and its ability to engage in hydrophobic and π-stacking interactions with protein targets. The strategic addition of chlorine atoms to the benzyl ring is a well-established medicinal chemistry tactic to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile.
Causality behind Chlorination:
-
Electronic Effects: Chlorine is an electron-withdrawing group, which can alter the pKa of nearby functional groups and modify the electronic nature of the aromatic ring. This can influence hydrogen bonding capabilities and interactions with electron-rich or electron-poor regions of a biological target.
-
Lipophilicity: The addition of chlorine increases a molecule's lipophilicity (fat-solubility). This can enhance its ability to cross cell membranes, a critical factor for reaching intracellular targets. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific toxicity.
-
Steric Influence: The size of the chlorine atom can introduce steric bulk, which may either promote a more favorable binding conformation or, conversely, create unfavorable steric hindrance at the active site.
-
Metabolic Blocking: Chlorine atoms can be placed at positions susceptible to metabolic oxidation by cytochrome P450 enzymes. This "metabolic blocking" can increase the compound's half-life and bioavailability.
This guide will explore how these fundamental principles translate into tangible biological activity across different therapeutic and industrial applications.
Antimicrobial Activity
The rise of multidrug-resistant (MDR) pathogens necessitates the development of new antimicrobial agents. Chlorinated N-benzyl compounds have emerged as a promising class of molecules with potent activity against a range of bacteria and fungi.
Key Scaffolds and Spectrum of Activity
Several classes of chlorinated N-benzyl compounds have demonstrated significant antimicrobial efficacy.
-
Chlorinated N-arylcinnamamides: These compounds have shown a broad spectrum of action. Notably, 3,4-dichlorocinnamanilides are more effective than their 4-chloro counterparts and, in some cases, surpass the efficacy of clinical drugs like ampicillin.[1] Several derivatives exhibit submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[1]
-
N-Benzyl Guanidines: A series of N-benzyl guanidine derivatives has been evaluated for antibacterial activity. The 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative, in particular, showed excellent potency with Minimum Inhibitory Concentration (MIC) values of 0.5 µg/mL against S. aureus and 1 µg/mL against Escherichia coli.[2] This highlights the synergistic effect of combining chlorine with other electron-withdrawing groups.
-
Salinomycin N-Benzyl Amides: While primarily investigated for anticancer properties, certain N-benzyl amides of the antibiotic salinomycin also display noteworthy antibacterial activity.[3][4]
Data Summary: Antimicrobial Potency
The following table summarizes the antimicrobial activity of representative chlorinated N-benzyl compounds.
| Compound Class/Derivative | Target Organism | Activity (MIC) | Reference |
| 3,4-Dichlorocinnamanilides | S. aureus, MRSA | Submicromolar | [1] |
| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine | S. aureus | 0.5 µg/mL | [2] |
| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine | E. coli | 1.0 µg/mL | [2] |
| N-benzyl-2,2,2-trifluoroacetamide | A. flavus | 15.62 µg/mL | [5] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the in vitro potency of an antimicrobial agent. The microbroth dilution technique is a commonly used method.[6]
Objective: To determine the lowest concentration of a chlorinated N-benzyl compound that visibly inhibits the growth of a specific microorganism.
Materials:
-
Test compound (solubilized in DMSO)
-
Bacterial or fungal strain
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control (e.g., ampicillin, vancomycin)
-
Negative control (medium only)
Methodology:
-
Preparation of Inoculum: Culture the microorganism overnight in the appropriate broth. Dilute the culture to achieve a standardized concentration (typically ~5 x 10^5 CFU/mL).
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in the 96-well plate. Start with a high concentration (e.g., 256 µg/mL) and dilute across the plate.
-
Inoculation: Add the standardized microbial inoculum to each well containing the test compound.
-
Controls: Include wells with inoculum and no drug (growth control) and wells with medium only (sterility control).
-
Incubation: Incubate the plate at the optimal temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.
Self-Validation: The protocol's integrity is maintained by the concurrent use of positive and negative controls. The positive control ensures the assay can detect inhibition, while the negative and growth controls confirm the sterility of the medium and the viability of the inoculum, respectively.
Anticancer Activity
Chlorinated N-benzyl compounds have shown significant promise as anticancer agents, with activities demonstrated against a variety of cancer cell lines, including those resistant to conventional chemotherapy.
Prominent Scaffolds and Cellular Targets
-
Indenopyridines: Chlorinated 2,4-diphenyl-5H-indeno[1,2-b]pyridines display potent cytotoxic effects against breast cancer cells (T47D).[7] Their mechanism is linked to the inhibition of topoisomerase, an enzyme critical for DNA replication and repair.[7]
-
Salinomycin N-Benzyl Amides: These derivatives exhibit powerful anticancer activity, even against drug-resistant cell lines.[3][4] Their efficacy is particularly pronounced when the chlorine is at the ortho position of the benzyl ring.[3][4]
-
N-aryl-N'-arylmethylurea Derivatives: This scaffold has produced compounds with excellent antiproliferative activity against lung (A549), breast (MCF7), colon (HCT116), and prostate (PC3) cancer cell lines, with some derivatives showing IC50 values below 3 µM.[8]
-
USP1/UAF1 Inhibitors: N-Benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target in cancer therapy due to its role in DNA damage response.[9]
Mechanisms of Action
The anticancer effects of these compounds are mediated through diverse and sophisticated mechanisms.
-
Induction of Apoptosis: Many chlorinated N-benzyl compounds, such as salinomycin derivatives, trigger programmed cell death (apoptosis) in cancer cells.[4]
-
Inhibition of Signaling Pathways: Salinomycin derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation.[4]
-
Genotoxicity: The parent compound, benzyl chloride, is a known alkylating agent that can damage DNA, leading to mutations and cell death.[10][11] This direct genotoxic effect is also a potential mechanism for some of its more complex derivatives.
The inhibition of the Wnt signaling pathway by a chlorinated N-benzyl compound is a key mechanism for its anticancer effect.
Caption: Inhibition of Wnt/β-catenin signaling by a chlorinated N-benzyl compound.
Data Summary: Cytotoxic Potency
The table below presents the half-maximal inhibitory concentration (IC50) values for selected compounds against various cancer cell lines.
| Compound Class | Target Cell Line | Activity (IC50) | Reference |
| Chlorinated Indenopyridine | T47D (Breast) | "Significant" | [7] |
| Salinomycin N-benzyl amides (ortho-Cl) | Drug-resistant cancer cells | Potent | [3][4] |
| N-aryl-N'-arylmethylurea (Cmpd. 9b, 9d) | MCF7, PC3 (Breast, Prostate) | < 3 µM | [8] |
| N-Benzyl-2-phenylpyrimidin-4-amine (Cmpd. 38) | USP1/UAF1 Enzyme Assay | 70 nM | [9] |
Insecticidal Activity
Certain chlorinated N-benzyl compounds have been identified as effective insecticides, offering potential new solutions for pest management in agriculture and public health.
-
Polychlorinated Bibenzyls: Natural products isolated from Rhododendron minutiflorum, these compounds bear three to five chlorine atoms and show significant toxicity toward the Asian citrus psyllid (Diaphorina citri).[12] For example, specific isolates showed LD50 values of 17.02 and 16.20 mg/L, comparable to the positive control, matrine.[12]
-
N-Heterocycles from Chloroquinolines: Derivatives synthesized from 2-chloroquinoline exhibit larvicidal activity against Culex pipiens, the common house mosquito.[13] The hydrophobicity imparted by the chlorinated aromatic moiety is believed to enhance their penetration through the insect integument.[13]
-
4-Thiazolidinones: N-benzyl 4-thiazolidinones with chlorine substitutions on the phenyl ring act as potent inhibitors of acetylcholinesterase (AChE) in mosquitoes like Anopheles gambiae and Aedes aegypti.[14] This enzyme is a well-validated insecticidal target.
Structure-Activity Relationships (SAR)
Synthesizing the data across different biological activities reveals key principles governing the efficacy of chlorinated N-benzyl compounds.
Impact of Chlorine Position and Number
-
Antimicrobial: For N-arylcinnamamides, di-substitution (3,4-dichloro) confers a broader spectrum of activity than mono-substitution (4-chloro).[1]
-
Anticancer: In salinomycin N-benzyl amides, ortho-substitution on the benzyl ring leads to the most active compounds, while para-substituted derivatives are the least active.[3][4] For USP1/UAF1 inhibitors, substitution at the 2-position of a phenyl group is greatly favored over the 3- or 4-positions.[9]
-
Cholinesterase Inhibition: For N-benzyl pyridinium styryls, the presence of a chloro or fluoro group on the benzylic ring boosts activity against butyrylcholinesterase (BChE).[15]
General Principles
The introduction of a chlorine atom often leads to a more potent compound compared to the unsubstituted analog.[16] This can be attributed to favorable van der Waals interactions with the receptor, as well as beneficial changes to the molecule's electronic properties and conformation.[16] The presence of electron-withdrawing groups, like chlorine, is a recurring theme in active compounds.[17]
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In-Silico Modeling of Benzyl-(4-chloro-benzyl)-amine Receptor Binding: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive technical overview of the in-silico methodologies employed to characterize the receptor binding profile of Benzyl-(4-chloro-benzyl)-amine. It is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery. We will delve into the core principles and practical applications of molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling, offering a robust framework for predicting and analyzing ligand-receptor interactions.
Introduction: The Imperative of In-Silico Approaches in Modern Drug Discovery
The journey of a drug from concept to clinic is arduous and resource-intensive. In-silico modeling has emerged as an indispensable tool to rationalize and expedite this process.[1][2] By simulating molecular interactions within a computational environment, we can predict the binding affinity of small molecules to their protein targets, elucidate the mechanisms of action, and identify potential off-target effects.[3] This guide focuses on this compound, a secondary amine with a structural motif common in pharmacologically active compounds, to illustrate a practical in-silico workflow.
Section 1: Foundational Principles of Ligand-Receptor Binding Simulation
At the heart of in-silico drug design lies the simulation of the physical and chemical interactions between a ligand (the drug molecule) and its receptor (typically a protein).[1] The primary goal is to predict the most stable binding pose of the ligand within the receptor's binding site and to estimate the binding affinity, often expressed as binding free energy.[1]
Molecular Docking: Predicting the Preferred Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] It is widely used to predict the binding mode of a small molecule ligand to a protein receptor.[5] The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them.[6] A lower docking score generally indicates a more favorable binding interaction.
Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time.[7] By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the flexibility of both the ligand and the receptor, the role of solvent molecules, and provide a more accurate estimation of binding free energy.[8][9]
Quantitative Structure-Activity Relationship (QSAR): Linking Molecular Properties to Biological Activity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity.[10] By analyzing a dataset of compounds with known activities, QSAR models can identify the key molecular descriptors (e.g., hydrophobicity, electronic properties, steric effects) that govern the interaction with a specific receptor.[11][12] These models can then be used to predict the activity of novel compounds.
Section 2: A Practical Workflow for Modeling this compound Binding
To illustrate the practical application of these principles, we will outline a step-by-step workflow for modeling the binding of this compound to a putative receptor target. Based on the structural features of the ligand, particularly the benzylamine moiety, a plausible target class is the dopamine receptors, which are G-protein coupled receptors (GPCRs) known to bind ligands with similar pharmacophores.[13] For this case study, we will select the Dopamine D4 receptor as our target.
Step 1: Preparation of the Ligand and Receptor
Accurate preparation of the ligand and receptor structures is a critical first step for any in-silico modeling study.[14][15]
Protocol for Ligand Preparation:
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from chemical databases like PubChem (CID 816344).[16]
-
Energy Minimization: The initial structure is then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Charge Assignment: Partial atomic charges are assigned to the ligand atoms.
-
Torsion Angle Definition: The rotatable bonds within the ligand are defined to allow for conformational flexibility during docking.
Protocol for Receptor Preparation:
-
Obtain Receptor Structure: The 3D structure of the human Dopamine D4 receptor can be obtained from the Protein Data Bank (PDB). If a crystal structure is unavailable, a homology model can be built.
-
Pre-processing: The raw PDB file is processed to remove water molecules, ions, and any co-crystallized ligands.[17]
-
Adding Hydrogens: Hydrogen atoms, which are typically absent in crystal structures, are added.[17]
-
Protonation State Assignment: The protonation states of ionizable residues (e.g., Asp, Glu, His) are assigned based on the physiological pH.
-
Energy Minimization: The receptor structure is subjected to a constrained energy minimization to relieve any steric clashes while preserving the overall fold.
Workflow for Ligand and Receptor Preparation
Caption: Workflow for preparing the ligand and receptor for docking.
Step 2: Molecular Docking and Pose Selection
With the prepared ligand and receptor, we can now perform molecular docking to predict the binding pose.
Protocol for Molecular Docking:
-
Define the Binding Site: The binding site on the receptor is defined. This can be based on the location of a co-crystallized ligand or predicted using binding site detection algorithms.
-
Set up the Docking Run: The docking parameters are set, including the search algorithm (e.g., genetic algorithm) and the number of docking runs.[18]
-
Launch the Docking Calculation: The docking calculation is initiated. Software such as AutoDock Vina or Glide can be used for this purpose.[19]
-
Analyze the Docking Results: The results are analyzed to identify the most favorable binding poses based on the docking scores and visual inspection of the interactions.[5][20] Clustering of the docked poses can help in identifying the most consistent binding mode.[17]
Data Presentation: Docking Results for this compound with Dopamine D4 Receptor
| Docking Pose Cluster | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -8.5 | Asp110, Ser193 | Salt Bridge, Hydrogen Bond |
| 2 | -8.2 | Phe398, Trp402 | π-π Stacking |
| 3 | -7.9 | Cys106, Val111 | Hydrophobic |
Note: The data in this table is illustrative and would be generated from an actual docking calculation.
Step 3: Molecular Dynamics Simulation and Binding Free Energy Calculation
To refine the docking pose and obtain a more accurate estimate of the binding affinity, we perform an MD simulation of the top-ranked ligand-receptor complex.
Protocol for MD Simulation:
-
System Setup: The ligand-receptor complex is placed in a simulation box filled with explicit solvent (water molecules) and ions to neutralize the system.
-
Force Field Selection: An appropriate force field is chosen for both the protein and the ligand. Common choices include AMBER, CHARMM, and GROMOS for proteins, and GAFF or CGenFF for small molecules.[21]
-
Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure to ensure a stable starting point for the production simulation.[22]
-
Production Run: The production MD simulation is run for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the complex.
-
Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the complex, identify key interactions, and calculate various properties.
Binding Free Energy Calculation:
Several methods can be used to calculate the binding free energy from the MD simulation trajectory, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP).[23][24] These methods provide a more rigorous estimation of binding affinity compared to docking scores.
In-Silico Modeling Workflow
Caption: Overall workflow for in-silico modeling of receptor binding.
Step 4: QSAR Modeling (Optional but Recommended)
If experimental binding data for a series of analogues of this compound is available, a QSAR model can be developed to understand the structure-activity relationship.
Protocol for QSAR Model Development:
-
Data Collection: A dataset of compounds with their corresponding biological activities (e.g., Ki or IC50 values) is compiled.
-
Descriptor Calculation: A wide range of molecular descriptors (e.g., 2D, 3D, electronic, topological) are calculated for each compound in the dataset.
-
Model Building: A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a model that correlates the descriptors with the biological activity.[10]
-
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.[10]
Section 3: Ensuring Scientific Integrity and Trustworthiness
The reliability of in-silico predictions is paramount. Therefore, every step of the workflow must incorporate self-validating systems.
Validation of the Docking Protocol
Before applying a docking protocol to a new system, it is crucial to validate its ability to reproduce known binding poses.[25][26] This is typically done by "redocking," where a co-crystallized ligand is extracted from a PDB structure and then docked back into the same receptor.[20] A successful docking protocol should be able to reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[27]
Convergence of MD Simulations
The length of an MD simulation is critical for ensuring that the system has adequately sampled the relevant conformational space. The convergence of the simulation can be assessed by monitoring properties such as the RMSD of the protein backbone and the ligand over time. The simulation should be run until these properties reach a stable plateau.
Rigorous Validation of QSAR Models
QSAR models must be validated to ensure that they are not overfitted and have good predictive power for new compounds.[10] This involves both internal validation (e.g., cross-validation) and external validation using an independent test set of compounds.
Conclusion and Future Directions
The in-silico modeling workflow presented in this guide provides a robust framework for characterizing the receptor binding of small molecules like this compound. By combining molecular docking, molecular dynamics simulations, and QSAR modeling, researchers can gain valuable insights into the molecular basis of ligand-receptor interactions, predict binding affinities, and guide the design of more potent and selective drug candidates. Future advancements in computational power, force field accuracy, and machine learning algorithms will continue to enhance the predictive power of these methods, further accelerating the pace of drug discovery.
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Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase . (2012). PLoS ONE, 7(9), e41836. [Link]
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Molecular Simulation of Protein-Ligand Complexes . (2022). Nottingham ePrints. [Link]
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How to interprete and analyze molecular docking results? . (2024). ResearchGate. [Link]
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Mechanistic QSAR analysis to predict the binding affinity of diverse heterocycles as selective cannabinoid 2 receptor inhibitor . (2022). Journal of Biomolecular Structure and Dynamics, 40(18), 8143-8158. [Link]
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Accurate Binding Free Energy Method from End-State MD Simulations . (2022). Journal of Chemical Information and Modeling, 62(17), 4166-4178. [Link]
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Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click . (2023). YouTube. [Link]
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Lessons from Docking Validation . (n.d.). Protein Structural Analysis Laboratory - Michigan State University. Retrieved from [Link]
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4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases . (2020). Molecules, 25(11), 2636. [Link]
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Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., . (2020). YouTube. [Link]
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Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced . (2020). YouTube. [Link]
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Ligan-Protein Simulation . (n.d.). HitchhikersAI. Retrieved from [Link]
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Current State of Open Source Force Fields in Protein–Ligand Binding Affinity Predictions . (2023). Journal of Chemical Information and Modeling, 63(13), 4005-4018. [Link]
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Calculation of Binding Free Energies . (2015). ResearchGate. [Link]
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Three-Dimensional-QSAR and Relative Binding Affinity Estimation of Focal Adhesion Kinase Inhibitors . (2022). International Journal of Molecular Sciences, 23(19), 11827. [Link]
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Q-MOL: High Fidelity Platform for In Silico Drug Discovery and Design . (2025). bioRxiv. [Link]
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Validation Studies of the Site-Directed Docking Program LibDock . (2007). Journal of Chemical Information and Modeling, 47(4), 1520-1529. [Link]
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The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions . (2018). SciSpace. [Link]
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Adenosine A3 receptor . (n.d.). In Wikipedia. Retrieved from [Link]
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Lecture 06, concept 21: Calculating binding free energy - alchemical transformation . (2021). YouTube. [Link]
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QSAR Model for Predicting the Cannabinoid Receptor 1 Binding Affinity and Dependence Potential of Synthetic Cannabinoids . (2020). Molecules, 25(24), 6041. [Link]
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What is the procedure to develop a new force field for molecular simulation? . (2023). Matter Modeling Stack Exchange. [Link]
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A Beginner's Guide to Molecular Docking . (2021). ETFLIN. [Link]
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QSAR and drug design of selective GABA-A receptor antagonists - Video abstract 91485 . (2015). YouTube. [Link]
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Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence . (2021). YouTube. [Link]
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Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model . (2022). Physical Chemistry Chemical Physics, 24(17), 10185-10197. [Link]
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Molecular Docking | Principles, Types, Tools, Applications & Role in Drug Discovery | Bioinformatics . (2025). YouTube. [Link]
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Protein Ligand Docking Lesson Plan . (2022). Schrödinger. [Link]
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Methodological & Application
Application Note: A Validated HPLC-UV Method for the Quantification of Benzyl-(4-chloro-benzyl)-amine
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the precise quantification of Benzyl-(4-chloro-benzyl)-amine. The methodology presented herein is designed for researchers, quality control analysts, and drug development professionals requiring an accurate and validated analytical procedure. The protocol outlines the chromatographic conditions, sample preparation, and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This method is suitable for the determination of this compound in various sample matrices, demonstrating high levels of specificity, linearity, accuracy, and precision.
Introduction
This compound is a secondary amine containing two aromatic rings, one of which is substituted with a chlorine atom. As an intermediate or a final product in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries, a reliable method for its quantification is essential for process monitoring, quality control, and stability testing. High-performance liquid chromatography (HPLC) with UV detection is a widely adopted technique for the analysis of aromatic compounds due to its sensitivity, specificity, and wide applicability.
The primary challenge in the HPLC analysis of amines is often poor peak shape (tailing) due to the interaction of the basic amine groups with residual silanols on the silica-based stationary phases.[3] This application note addresses this issue through the use of an acidic mobile phase modifier to ensure protonation of the analyte, thereby improving peak symmetry and chromatographic performance. The developed method has been rigorously validated to ensure it is fit for its intended purpose.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (reagent grade, ~99%)
-
0.45 µm syringe filters (e.g., PTFE or nylon)
Instrumentation
A standard HPLC system equipped with the following components was used:
-
Quaternary or Binary Gradient Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions
The separation and quantification were achieved using the following parameters:
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) |
| Gradient Program | 0-1 min: 30% B, 1-10 min: 30% to 90% B, 10-12 min: 90% B, 12.1-15 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
Rationale for Parameter Selection:
-
Column: A C18 column was selected for its excellent hydrophobic retention of aromatic compounds.[4]
-
Mobile Phase: A gradient of acetonitrile and water provides a broad elution window suitable for a range of polar and non-polar impurities. The addition of 0.1% formic acid to both mobile phase components is critical for protonating the secondary amine of the analyte, which minimizes peak tailing by reducing interactions with the stationary phase and ensures consistent peak shapes.
-
Detection Wavelength: The selection of 220 nm is based on the UV absorbance characteristics of the benzyl and chlorobenzyl chromophores. Benzylamine exhibits strong absorbance in the lower UV region.[5][6] While a full UV scan of this compound is recommended for optimization, 220 nm provides high sensitivity for the aromatic rings present in the molecule.
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions, e.g., 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in methanol in a volumetric flask to obtain a theoretical concentration of approximately 500 µg/mL.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Dilute a portion of this solution with the mobile phase (at initial conditions) to a final theoretical concentration of 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation
The developed method was validated according to the ICH Q2(R1) guidelines.[1][2]
Specificity
Specificity was evaluated by analyzing a blank (mobile phase), a placebo (if applicable), and the reference standard. The chromatograms were examined to ensure that there were no interfering peaks at the retention time of this compound. The peak purity can also be assessed using a Diode Array Detector.
Linearity
Linearity was assessed by injecting the working standard solutions at five different concentration levels (e.g., 10, 25, 50, 75, and 100 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linear Range | 10 - 100 µg/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.999 |
Accuracy
Accuracy was determined by the recovery of known amounts of the analyte spiked into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration).
| Spike Level | Mean Recovery (%) | % RSD |
| 80% | 98.0 - 102.0 | < 2.0 |
| 100% | 98.0 - 102.0 | < 2.0 |
| 120% | 98.0 - 102.0 | < 2.0 |
Precision
-
Repeatability (Intra-day Precision): Determined by analyzing six replicate injections of the 50 µg/mL standard solution on the same day.
-
Intermediate Precision (Inter-day Precision): Assessed by analyzing the same sample on two different days, by different analysts, or on different instruments.
| Precision Type | Result (% RSD) |
| Repeatability | < 1.0 |
| Intermediate Precision | < 2.0 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
| Parameter | Result (µg/mL) |
| LOD | ~0.3 |
| LOQ | ~1.0 |
Robustness
The robustness of the method was evaluated by intentionally varying key chromatographic parameters and observing the effect on the results.
| Parameter Variation | Effect on Results |
| Flow Rate (± 0.1 mL/min) | No significant change |
| Column Temperature (± 2 °C) | No significant change |
| Mobile Phase Composition (± 2%) | No significant change |
Conclusion
The HPLC-UV method described in this application note provides a reliable, accurate, and precise means for the quantification of this compound. The use of a C18 column with a formic acid-modified mobile phase ensures excellent peak shape and resolution. The method has been validated in accordance with ICH guidelines, demonstrating its suitability for routine use in quality control and research environments.
References
-
Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. PubMed Central. [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. ThaiScience. [Link]
-
Benzylamine. NIST WebBook. [Link]
-
HPLC UV Determination of Very High and Very Low Concentrations of Compounds in One Run. LCGC International. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
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ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted. Semantic Scholar. [Link]
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Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PubMed Central. [Link]
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-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]
-
Simultaneous Determination of Some Pharmaceuticals in Hospital Effluents using HPLC with UV and Fluorescence Detectors. ResearchGate. [Link]
-
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Standards for HPLC Technique Used in Pharmaceutical Industry and Combining Analytical Techniques. Walsh Medical Media. [Link]
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Application Note: A Scalable and Efficient Protocol for the Synthesis of Benzyl-(4-chloro-benzyl)-amine via Reductive Amination
Introduction
Benzyl-(4-chloro-benzyl)-amine is a secondary amine that serves as a valuable intermediate in the synthesis of various biologically active molecules and fine chemicals. The development of a robust, scalable, and cost-effective synthetic route is crucial for its application in research and industrial settings. This application note provides a detailed experimental protocol for the gram-scale synthesis of this compound using a one-pot reductive amination strategy. The presented methodology is designed for easy scalability, with a focus on process safety, efficiency, and product purity.
Reaction Principle and Strategy
The synthesis of this compound is achieved through the reductive amination of benzaldehyde with 4-chlorobenzylamine. This method is a cornerstone of amine synthesis due to its high efficiency and the commercial availability of the starting materials.[1] The reaction proceeds in two main steps within a single pot:
-
Imine Formation: Benzaldehyde and 4-chlorobenzylamine react to form the corresponding imine intermediate, N-(4-chlorobenzyl)-1-phenylmethanimine. This reaction is typically reversible and driven to completion by the subsequent reduction step.
-
Reduction: The imine is then selectively reduced to the target secondary amine, this compound, using a suitable reducing agent.
A critical aspect of this one-pot synthesis is the choice of the reducing agent. It must be capable of reducing the imine in the presence of the starting aldehyde to prevent the formation of benzyl alcohol as a byproduct.[2] Sodium borohydride (NaBH₄) is an excellent choice for this purpose due to its selectivity, affordability, and relatively safe handling profile.[3][4][5]
Visualizing the Synthesis Pathway
The overall synthetic transformation can be visualized as follows:
Figure 1: Reaction scheme for the one-pot reductive amination synthesis of this compound.
Experimental Protocols
This section provides detailed protocols for both a laboratory-scale (10 g) and a pilot-scale (100 g) synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| Benzaldehyde | 106.12 | ≥99% | Sigma-Aldrich |
| 4-Chlorobenzylamine | 141.59 | ≥98% | Sigma-Aldrich |
| Sodium Borohydride (NaBH₄) | 37.83 | ≥98% | Sigma-Aldrich |
| Methanol (MeOH) | 32.04 | Anhydrous | Fisher Scientific |
| Dichloromethane (DCM) | 84.93 | ACS Grade | VWR |
| Sodium Hydroxide (NaOH) | 40.00 | Pellets | EMD Millipore |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Granular | Alfa Aesar |
Laboratory-Scale Synthesis (10 g scale)
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add 4-chlorobenzylamine (14.16 g, 0.1 mol) and methanol (100 mL).
-
Addition of Benzaldehyde: Stir the mixture at room temperature (20-25 °C) under a nitrogen atmosphere. Add benzaldehyde (10.61 g, 0.1 mol) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature below 30 °C.
-
Imine Formation: Stir the resulting solution at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0-5 °C using an ice bath. In a separate beaker, prepare a solution of sodium borohydride (4.54 g, 0.12 mol) in 50 mL of methanol. Caution: Sodium borohydride reacts with methanol to generate hydrogen gas. Ensure adequate ventilation. Add the sodium borohydride solution dropwise to the reaction mixture over 30-45 minutes, keeping the internal temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Work-up:
-
Quench the reaction by slowly adding 100 mL of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add 100 mL of dichloromethane (DCM) and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with 1 M NaOH (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Pilot-Scale Synthesis (100 g scale)
For scaling up the reaction, careful control of temperature and addition rates is crucial.
-
Reaction Setup: Use a 2 L jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a temperature probe, and a nitrogen inlet. Charge the reactor with 4-chlorobenzylamine (141.6 g, 1.0 mol) and methanol (1 L).
-
Addition of Benzaldehyde: Start the mechanical stirrer and maintain a nitrogen atmosphere. Add benzaldehyde (106.1 g, 1.0 mol) via the dropping funnel over 30-45 minutes, maintaining the internal temperature at 20-25 °C by circulating a coolant through the reactor jacket.
-
Imine Formation: Stir the mixture at 20-25 °C for 1 hour.
-
Reduction: Cool the reactor contents to 0-5 °C. Prepare a solution of sodium borohydride (45.4 g, 1.2 mol) in 500 mL of methanol. Add this solution dropwise to the reactor over 1.5-2 hours, ensuring the internal temperature does not exceed 10 °C. Monitor for gas evolution and adjust the addition rate accordingly.
-
Reaction Completion: After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up and Purification: Follow the work-up and purification procedures as described for the laboratory scale, adjusting the volumes of solvents and reagents proportionally.
Process Optimization and Control
| Parameter | Optimal Range | Rationale |
| Stoichiometry (Benzaldehyde:4-Chlorobenzylamine) | 1:1 to 1:1.05 | A slight excess of the amine can help drive the imine formation to completion. |
| Reducing Agent (NaBH₄) | 1.1 - 1.5 equivalents | An excess of the reducing agent ensures complete reduction of the imine. |
| Reaction Temperature (Imine Formation) | 20 - 30 °C | Room temperature is sufficient for imine formation without promoting side reactions. |
| Reaction Temperature (Reduction) | 0 - 10 °C | Lower temperatures control the exothermicity of the reduction and minimize side reactions. |
| Solvent | Methanol | Good solvent for all reactants and reagents; however, it reacts slowly with NaBH₄. |
Analytical Quality Control
To ensure the quality of the final product, the following analytical methods are recommended:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction. A suitable mobile phase is a mixture of hexane and ethyl acetate (e.g., 8:2 v/v).
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity of the product and identify any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) is a good starting point for method development.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product.
Safety and Environmental Considerations
-
Sodium Borohydride: This reagent is flammable and reacts with water and alcohols to produce flammable hydrogen gas. Handle in a well-ventilated area, away from ignition sources. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[9]
-
Solvents: Methanol and dichloromethane are flammable and toxic. All operations should be conducted in a fume hood.
-
Waste Disposal: Aqueous waste containing residual borohydride should be quenched carefully with a weak acid (e.g., acetic acid) before disposal. Organic waste should be collected and disposed of according to institutional guidelines. The use of a one-pot process minimizes waste generation.[10]
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of this compound.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound via a one-pot reductive amination. The described method is efficient, utilizes readily available reagents, and includes detailed procedures for both laboratory and pilot-scale production. By following the outlined protocols and safety precautions, researchers and drug development professionals can reliably produce high-purity this compound for their applications.
References
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Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. (2009). Journal of Chromatographic Science, 47(2), 121–125. Available at: [Link]
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Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. (2013). E-Journal of Chemistry, 5(3), 534-538. Available at: [Link]
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Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4 and TFA. (2020). Organic Process Research & Development, 24(9), 1774–1780. Available at: [Link]
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Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (2021). Journal of the Indian Chemical Society, 98(12), 100225. Available at: [Link]
-
Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. (2018). Beilstein Journal of Organic Chemistry, 14, 2568–2576. Available at: [Link]
- Synthesis process of dibenzylamine. (2015). Google Patents.
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Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]
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The Role of Sodium Borohydride in Reductive Amination. (2024). Oreate AI Blog. Available at: [Link]
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Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (2020). Journal of Chemical Sciences, 132(1), 1-8. Available at: [Link]
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One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023). Synthetic Communications, 53(18), 1545-1558. Available at: [Link]
-
Sodium Borohydride in Reactions of Reductive Amination. (2021). ResearchGate. Available at: [Link]
-
Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. (2017). ResearchGate. Available at: [Link]
-
Reductive amination with zinc powder in aqueous media. (2009). Beilstein Journal of Organic Chemistry, 5, 22. Available at: [Link]
-
Synthesis of primary amines by one-pot reductive amination of aldehydes. (2012). Der Pharma Chemica, 4(5), 1935-1939. Available at: [Link]
-
Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. (2015). Journal of Chemical and Pharmaceutical Research, 7(4), 1125-1131. Available at: [Link]
-
Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. (2019). Catalysis Letters, 149(12), 3432-3443. Available at: [Link]
-
One-Pot Consecutive Reductive Amination Synthesis of Pharmaceuticals: From Biobased Glycolaldehyde to Hydroxychloroquine. (2022). Molecules, 27(19), 6285. Available at: [Link]
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Chemical reaction hazards associated with the use of sodium borohydride. (1993). IChemE Symposium Series, 134, 553-564. Available at: [Link]
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Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009). Agilent Technologies Application Note. Available at: [Link]
-
Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. (2023). Processes, 11(7), 2095. Available at: [Link]
-
Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. (2013). Dalton Transactions, 42(23), 8345-8355. Available at: [Link]
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A waste-minimized protocol for electrochemical reductive amination and its environmental assessment. (2021). Green Chemistry, 23(1), 438-446. Available at: [Link]
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Enhanced Detection of Benzyl-(4-chloro-benzyl)-amine Through Strategic Derivatization
APPLICATION NOTE
Introduction: Overcoming Analytical Challenges
Benzyl-(4-chloro-benzyl)-amine is a secondary amine whose detection can be challenging due to its moderate polarity and lack of a strong chromophore for UV-Vis detection or a fluorophore for fluorescence detection. Direct analysis by Gas Chromatography (GC) can be hampered by issues such as poor peak shape and thermal instability.[1] This application note provides a detailed guide to the derivatization of this compound to enhance its detectability for both GC-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) analysis.
The core principle of derivatization is to chemically modify the analyte to improve its analytical properties.[1] For GC analysis, this typically involves increasing volatility and thermal stability. For HPLC, derivatization often aims to introduce a UV-absorbing or fluorescent tag. This guide will explore several effective derivatization strategies, explaining the underlying chemical principles and providing validated, step-by-step protocols for their implementation in a research or drug development setting.
Strategic Selection of Derivatization Pathways
The choice of derivatization reagent and method is dictated by the analytical technique to be employed and the specific properties of the analyte. For this compound, a secondary amine, several pathways are viable.
-
For GC-MS Analysis: The primary goal is to cap the active hydrogen on the secondary amine, which reduces polarity and improves thermal stability.[2] Two main strategies are highly effective:
-
Acylation: This involves the reaction of the amine with an acylating agent, such as an acid anhydride. Perfluoroacyl anhydrides, like Trifluoroacetic Anhydride (TFAA), are particularly advantageous as they introduce fluorine atoms, which can enhance sensitivity in certain detectors and provide characteristic mass spectral fragmentation patterns.[2]
-
Silylation: This process replaces the active hydrogen with a trimethylsilyl (TMS) group or a more robust tert-butyldimethylsilyl (TBDMS) group.[3] Silylation is a widely used technique in GC analysis to increase the volatility of compounds containing active hydrogens.
-
-
For HPLC Analysis: The objective is to attach a molecule that strongly absorbs UV light or fluoresces, thereby significantly increasing detection sensitivity.
-
Dansylation: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines under alkaline conditions to form highly fluorescent and UV-active sulfonamide derivatives.[4][5] This is a robust and widely used method for the analysis of amines.[6]
-
Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) Derivatization: FMOC-Cl is another common reagent that reacts with primary and secondary amines to produce highly fluorescent derivatives, enabling sensitive detection.[7]
-
The following workflow diagram illustrates the decision-making process for selecting an appropriate derivatization strategy.
Caption: Derivatization strategy selection workflow.
Protocols for Derivatization
The following protocols are provided as detailed, self-validating methodologies. It is crucial to perform a reagent blank (all components except the sample) to identify any potential interferences.[8]
Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA) for GC-MS Analysis
This protocol is designed to produce the N-trifluoroacetyl derivative of this compound, which is more volatile and thermally stable, making it suitable for GC-MS analysis.[2] TFAA is highly reactive and should be handled with appropriate safety precautions in a fume hood.[8]
Rationale: The highly electrophilic carbonyl carbons of TFAA are readily attacked by the nucleophilic secondary amine. The reaction is rapid and typically driven to completion by the volatility of the trifluoroacetic acid byproduct. The resulting trifluoroacetamide is significantly less polar and more volatile than the parent amine.
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Application Notes and Protocols: Benzyl-(4-chloro-benzyl)-amine as a Versatile Intermediate for Active Pharmaceutical Ingredient (API) Synthesis
Abstract
This technical guide provides a comprehensive overview of Benzyl-(4-chloro-benzyl)-amine (CAS No. 13541-00-9), a secondary amine intermediate with significant potential in the synthesis of diverse Active Pharmaceutical Ingredients (APIs). We will explore its synthesis via a robust and scalable reductive amination protocol, detail its physicochemical properties, and present validated analytical methods for stringent quality control. Furthermore, this document will outline a prototypical application of this intermediate in the conceptual synthesis of a novel therapeutic agent, providing researchers and drug development professionals with a practical framework for its utilization.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
This compound, also known as N-benzyl-1-(4-chlorophenyl)methanamine, is a key building block in organic synthesis.[1] Its structure, featuring a benzyl group and a 4-chlorobenzyl moiety, offers a unique combination of steric and electronic properties that can be strategically employed in the design of novel therapeutic agents. The presence of the chlorine atom on one of the phenyl rings provides a site for potential further functionalization and can influence the pharmacokinetic and pharmacodynamic properties of the final API.
Secondary amines, such as this compound, are prevalent structural motifs in a wide range of pharmaceuticals, including analgesics, antivirals, antipsychotics, and antitumor drugs.[2] The ability to efficiently and selectively introduce this particular secondary amine into a molecular scaffold is therefore of high value to medicinal chemists and process development scientists. This guide will provide the necessary protocols and insights to leverage this compound as a reliable intermediate in the API development pipeline.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of an intermediate is paramount for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 13541-00-9 | [1] |
| Molecular Formula | C₁₄H₁₄ClN | [1] |
| Molecular Weight | 231.72 g/mol | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | 334.1 °C at 760 mmHg | |
| Flash Point | 155.9 °C | |
| Primary Hazards | Corrosive. Causes severe skin burns and eye damage. | [1] |
Safety Precautions: Due to its corrosive nature, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound.[1] All manipulations should be performed in a well-ventilated fume hood.[3] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Synthesis of this compound via Reductive Amination
The most direct and industrially scalable method for the synthesis of this compound is the reductive amination of 4-chlorobenzaldehyde with benzylamine. This one-pot reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired secondary amine.
Reaction Mechanism and Rationale
Reductive amination is a cornerstone of amine synthesis due to its efficiency and broad substrate scope.[4] The reaction begins with the nucleophilic attack of the primary amine (benzylamine) on the carbonyl carbon of the aldehyde (4-chlorobenzaldehyde), forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or Schiff base). The imine is then reduced in situ by a reducing agent, such as sodium borohydride (NaBH₄), to yield the final secondary amine. The choice of a mild reducing agent like NaBH₄ is crucial as it selectively reduces the imine C=N bond without significantly reducing the starting aldehyde.[5]
Detailed Laboratory Protocol
This protocol describes the synthesis of this compound on a laboratory scale.
Materials:
-
4-Chlorobenzaldehyde (1.0 eq)
-
Benzylamine (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzaldehyde (1.0 eq) in anhydrous methanol. To this solution, add benzylamine (1.0 eq) dropwise at room temperature. Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.
-
Reaction Completion and Quenching: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the imine. Carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Work-up: Remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification (Optional): The crude product can be purified by vacuum distillation or column chromatography on silica gel if required.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Methanol | Good solvent for reactants and facilitates the reaction. |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild and selective reducing agent for imines. |
| Temperature | 0 °C for reduction | Controls the exothermic reaction and improves selectivity. |
| Work-up | Acid quench, basic wash | Removes unreacted starting materials and byproducts. |
Analytical Quality Control
Rigorous analytical testing is essential to ensure the purity and identity of the this compound intermediate before its use in subsequent API synthesis steps.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A validated reverse-phase HPLC method is crucial for determining the purity of the synthesized intermediate and for quantifying any impurities.[6]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile with 0.1% TFA |
| Gradient | 30-90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a known concentration of the sample in the mobile phase. |
This method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities
GC-MS is a powerful technique for confirming the identity of the synthesized compound by providing both retention time and mass spectral data.[7] It is also effective for detecting and identifying any volatile impurities that may be present.
Instrumentation and Conditions:
| Parameter | Specification |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes. |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Mass Range | 50-500 amu |
The resulting mass spectrum should be compared with a reference spectrum or interpreted to confirm the molecular weight and fragmentation pattern consistent with this compound.
Application in API Synthesis: A Prototypical Example
While a specific marketed API directly utilizing this compound as a starting material is not prominently documented in publicly available literature, its structural features make it an ideal candidate for the synthesis of novel therapeutic agents, particularly those targeting indications where similar benzylamine moieties have shown efficacy, such as in antimycobacterial agents.[8]
Below is a conceptual synthetic protocol for a hypothetical API, "Chloro-Benzaproline," a novel antibacterial agent.
Protocol: Synthesis of "Chloro-Benzaproline"
This protocol outlines the coupling of this compound with a protected proline derivative, a common step in the synthesis of many bioactive molecules.
Materials:
-
This compound (1.0 eq)
-
N-Boc-L-proline (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
Procedure:
-
Amide Coupling: To a stirred solution of N-Boc-L-proline (1.1 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Addition of Amine: Add this compound (1.0 eq) and DIPEA (2.5 eq) to the reaction mixture. Continue stirring at room temperature overnight.
-
Work-up and Purification: Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Deprotection: Dissolve the purified Boc-protected intermediate in DCM and add TFA. Stir at room temperature for 2-4 hours.
-
Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting crude "Chloro-Benzaproline" can be further purified by crystallization or preparative HPLC.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex organic molecules, including potential APIs. Its straightforward synthesis via reductive amination and the presence of distinct chemical handles make it an attractive building block for drug discovery and development programs. The protocols and analytical methods detailed in this guide provide a solid foundation for researchers to confidently incorporate this intermediate into their synthetic strategies, paving the way for the discovery of novel therapeutic agents.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 816344, this compound. Retrieved from [Link]
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ResearchGate. (n.d.). Reductive aminations of aldehydes with benzylamine or cyclohexylamine.... Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
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Application Note: High-Throughput Screening of Benzyl-(4-chloro-benzyl)-amine Derivatives for Kinase Inhibition
Introduction: The Pursuit of Novel Kinase Inhibitors
Protein kinases have emerged as one of the most critical classes of drug targets, playing a central role in cellular signal transduction.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making the discovery of novel kinase inhibitors a paramount objective in modern drug development. High-throughput screening (HTS) provides the necessary platform to interrogate large chemical libraries for compounds that modulate kinase activity, accelerating the initial stages of drug discovery.[1][2]
The benzylamine scaffold is recognized as a "privileged structure" in medicinal chemistry. Its derivatives are known to interact with a variety of biological targets, including enzymes like proteases and kinases.[3][4] This structural motif's versatility and proven track record in approved therapeutics make a focused library of derivatives, such as Benzyl-(4-chloro-benzyl)-amines, a promising starting point for identifying novel kinase inhibitors.[5][6]
This application note provides a comprehensive guide to developing and executing a high-throughput screening campaign for a library of Benzyl-(4-chloro-benzyl)-amine derivatives against a representative protein kinase, hereafter referred to as "Kinase-X." We will detail a robust, luminescence-based assay methodology, outline a step-by-step HTS protocol, and provide a framework for data analysis and hit validation, ensuring a scientifically rigorous approach to inhibitor discovery.
Assay Principle and Development: The Kinase-Glo® Luminescent Assay
The selection of an appropriate assay technology is fundamental to a successful HTS campaign. For kinase screening, the Kinase-Glo® Luminescent Kinase Assay offers a robust, homogeneous, and highly sensitive method suitable for automation.[7][8]
Assay Principle: The core of the assay is the quantification of ATP remaining after a kinase reaction. Kinases catalyze the transfer of a phosphate group from ATP to a substrate, thereby consuming ATP.[7][9] The Kinase-Glo® reagent contains a thermostable luciferase enzyme that, in the presence of the remaining ATP, catalyzes the oxidation of luciferin to produce a stable, "glow-type" luminescent signal.[7][9] The intensity of this light is directly proportional to the ATP concentration and, consequently, inversely proportional to the activity of Kinase-X.[7][9][10] Potent inhibitors of Kinase-X will prevent ATP consumption, resulting in a high luminescent signal.
Caption: Kinase-Glo® assay principle.
Assay Development and Validation: Before initiating the full screen, the assay must be optimized and validated to ensure its robustness and reliability.
-
Component Optimization: Key parameters such as the concentrations of Kinase-X, its substrate, and ATP must be optimized to achieve a balance between signal intensity and assay sensitivity. The goal is to determine conditions that yield significant ATP consumption (typically 20-50%) within a linear range.
-
Assay Robustness (Z'-Factor): The quality of an HTS assay is quantitatively assessed by the Z'-factor.[11][12][13] This statistical parameter evaluates the separation between the signals of the positive control (no inhibition) and the negative control (full inhibition), taking into account the signal variability.[13][14] The Z'-factor is calculated using the following formula:
Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
Where:
-
μ_pos and σ_pos are the mean and standard deviation of the positive control.
-
μ_neg and σ_neg are the mean and standard deviation of the negative control.
An assay is considered excellent for HTS when the Z'-factor is ≥ 0.5.[13]
-
| Parameter | Description | Acceptance Criterion |
| Z'-Factor | A measure of assay quality, reflecting the separation between control signals. | ≥ 0.5 |
| Signal to Background | The ratio of the mean signal of the uninhibited reaction to the background. | > 10 |
| DMSO Tolerance | The maximum concentration of DMSO that does not significantly affect assay performance. | ≤ 1% final concentration |
High-Throughput Screening Workflow
The HTS process is a multi-step workflow designed for efficiency and automation. It begins with the preparation of the compound library and culminates in the identification of preliminary "hits."
Caption: Automated HTS workflow for kinase inhibitor screening.
Protocol: HTS for Kinase-X Inhibition in 384-Well Format
This protocol is designed for a final assay volume of 20 µL in a 384-well plate. All liquid handling steps should be performed with automated liquid handlers to ensure precision and consistency.
Materials:
-
This compound derivative library (10 mM in DMSO)
-
Kinase-X (optimized concentration)
-
Kinase-X substrate (optimized concentration)
-
ATP (optimized concentration)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Staurosporine (control inhibitor)
-
DMSO (vehicle control)
-
384-well solid white, flat-bottom assay plates
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 20 nL of each library compound from the 10 mM stock into the wells of a 384-well assay plate. This results in a final compound concentration of 10 µM.
-
Dispense 20 nL of DMSO into the control wells (positive control, 0% inhibition).
-
Dispense 20 nL of a 10 mM staurosporine stock into the negative control wells (negative control, 100% inhibition).
-
-
Kinase Reaction Initiation:
-
Prepare a 2X Kinase/Substrate master mix in assay buffer containing Kinase-X and its substrate at twice their final optimized concentrations.
-
Dispense 10 µL of the 2X Kinase/Substrate master mix into each well of the assay plate.
-
Mix the plate on a plate shaker for 30 seconds.
-
-
Kinase Reaction Incubation:
-
Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Generation:
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.[8]
-
Add 10 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Mix the plate on a plate shaker for 2 minutes.
-
-
Signal Stabilization and Detection:
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[7]
-
Read the luminescence on a plate reader with an integration time of 0.5-1 second per well.
-
Data Analysis and Hit Validation
Primary Data Analysis: The raw luminescence data is normalized to the intra-plate controls to determine the percent inhibition for each compound.
-
Percent Inhibition (%) = 100 * (1 - (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl))
Where:
-
Signal_compound is the luminescence from a well with a library compound.
-
Signal_pos_ctrl is the average luminescence from the positive control wells (DMSO).
-
Signal_neg_ctrl is the average luminescence from the negative control wells (staurosporine).
-
Hit Identification: A "hit" is a compound that meets a predefined activity threshold. A common starting point is a threshold of >50% inhibition or, more stringently, 3 standard deviations from the mean of the sample population.
Hit Validation and Triage: Primary hits are subject to a rigorous validation process to eliminate false positives and confirm their activity.[15][16]
-
Re-testing: Primary hits are re-tested under the same assay conditions to confirm their activity.
-
Dose-Response Curves and IC₅₀ Determination: Confirmed hits are tested over a range of concentrations (e.g., 8-10 points) to generate a dose-response curve.[17] From this curve, the half-maximal inhibitory concentration (IC₅₀) is calculated, which represents the compound's potency.[18][19]
-
Counterscreens for Assay Interference: It is crucial to identify compounds that interfere with the assay technology rather than the biological target.[15][20]
-
Luciferase Inhibition Screen: A common source of false positives in luminescence-based assays is direct inhibition of the luciferase enzyme.[15][20] Hits should be tested in an assay containing ATP and the Kinase-Glo® reagent without the kinase to identify luciferase inhibitors.
-
Orthogonal Assays: Confirmed hits should be tested in a different assay format that measures kinase activity through an alternative mechanism (e.g., a fluorescence polarization assay or a direct mass spectrometry-based assay) to ensure the observed inhibition is not technology-dependent.[16][21]
-
| Validation Step | Purpose | Outcome |
| Hit Confirmation | Verify activity from the primary screen. | Confirmed active compounds. |
| IC₅₀ Determination | Quantify the potency of the compound. | IC₅₀ value for each confirmed hit. |
| Luciferase Counterscreen | Identify compounds that inhibit the reporter enzyme. | Elimination of false positives. |
| Orthogonal Assay | Confirm activity using a different detection method. | Validated hits with a higher degree of confidence. |
Conclusion
This application note outlines a robust and comprehensive strategy for the high-throughput screening of this compound derivatives to identify novel kinase inhibitors. By employing a validated luminescence-based assay, a systematic HTS workflow, and a rigorous hit validation cascade, researchers can efficiently and effectively identify promising lead compounds for further development. The principles and protocols described herein provide a solid foundation for initiating a successful kinase inhibitor discovery program.
References
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Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 2(4), 235–256. [Link]
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Wikipedia. Benzylamine. [Link]
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Gogoi, K., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. [Link]
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Kam, C. M., et al. (2020). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. ACS Medicinal Chemistry Letters, 11(6), 1185–1191. [Link]
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Wagner, T., et al. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie. [Link]
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. [Link]
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Fernández-Pérez, M. P., et al. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Frontiers in Pharmacology, 9, 943. [Link]
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Liras, J. L., & Stephens, C. E. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
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Kumar, A., et al. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1436-1459. [Link]
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Pearson, A. R., et al. (2023). Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening. Interface Focus, 13(5), 20230018. [Link]
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Inglese, J., et al. (2006). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]
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Auld, D. S., et al. (2011). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Chemical Genomics, 5, 61–76. [Link]
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Wikipedia. Z-factor. [Link]
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GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]
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Mishra, N. K., et al. (2019). Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization. Organic Letters, 21(1), 228-232. [Link]
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BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]
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Liras, J. L., & Stephens, C. E. (2024). Dose-Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
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Martin, A., Rigoreau, L., & McLoughlin, S. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review. [Link]
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Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. [Link]
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Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
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B-cell receptor (BCR) signaling is a key therapeutic target in B-cell lymphomas... (2024). bioRxiv. [Link]
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ResearchGate. (A) Selected benzyl amine-containing examples of FDAapproved... [Link]
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Sipes, N. S., et al. (2020). High-Throughput Screening to Predict Chemical-Assay Interference. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(7), 747-761. [Link]
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Figure S2: Drug sensitivity assay –dose response curves and IC50 images. [Link]
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BMG LABTECH. The Z prime value (Z´). [Link]
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Goldstein, D. M., et al. (2008). High-throughput kinase profiling: a more efficient approach towards the discovery of new kinase inhibitors. Current Opinion in Chemical Biology, 12(3), 322–330. [Link]
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BMG LABTECH. (2020). Kinase assays. [Link]
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Grokipedia. Z-factor. [Link]
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Dahlin, J. L., et al. (2018). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual. [Link]
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GraphPad. (2023). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]
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Schenone, S., et al. (2005). High Throughput Screening for Protein Kinase Inhibitors. Current Medicinal Chemistry, 12(6), 661-680. [Link]
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Goldstein, D. M., Gray, N. S., & Zarrinkar, P. P. (2008). High-throughput kinase profiling as a platform for drug discovery. Nature Reviews Drug Discovery, 7(5), 391-397. [Link]
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Troubleshooting & Optimization
How to prevent over-alkylation in Benzyl-(4-chloro-benzyl)-amine synthesis
A Guide for Researchers and Drug Development Professionals
Introduction: Navigating the Synthesis of Unsymmetrical Secondary Amines
The synthesis of unsymmetrical secondary amines, such as Benzyl-(4-chloro-benzyl)-amine, is a critical step in the development of numerous pharmaceutical compounds and fine chemicals. However, classic synthetic routes are often plagued by a persistent and yield-limiting side reaction: over-alkylation. This occurs when the desired secondary amine product reacts further to form an undesired tertiary amine, leading to complex purification challenges and reduced overall efficiency.
This technical support guide, designed for chemistry professionals, provides a detailed exploration of the causes of over-alkylation and offers robust, field-proven troubleshooting strategies and optimized protocols to ensure a selective and high-yield synthesis of this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of this compound.
Q1: What is over-alkylation and why is it so prevalent in my direct alkylation reaction?
A: Over-alkylation is the further alkylation of the desired secondary amine product to form a tertiary amine. This is a common problem in direct SN2 reactions between a primary amine (e.g., benzylamine) and an alkyl halide (e.g., 4-chlorobenzyl chloride). The root cause lies in the relative nucleophilicity of the amines in the reaction mixture. The secondary amine product is generally more nucleophilic than the primary amine starting material due to the electron-donating nature of the newly added alkyl group.[1][2] This makes the product more reactive towards the alkyl halide than the starting material, creating a "runaway train" effect where any secondary amine formed can be quickly converted to the tertiary amine byproduct.[1][3]
Q2: I'm performing a direct alkylation of benzylamine with 4-chlorobenzyl chloride and getting a significant byproduct. How can I control this?
A: While direct alkylation is inherently prone to over-alkylation, its selectivity can be significantly improved by carefully controlling the reaction conditions. The key strategies are:
-
Adjust Stoichiometry: Use a large excess of the primary amine (typically 2 to 5 equivalents). This statistically favors the reaction of the alkyl halide with the more abundant primary amine over the newly formed secondary amine.[4]
-
Slow Addition: Add the alkylating agent (4-chlorobenzyl chloride) slowly, or via syringe pump, to the solution of the primary amine. This maintains a low concentration of the alkylating agent at all times, further reducing the chance of it reacting with the secondary amine product.[5]
-
Choice of Base and Solvent: The use of specific bases can suppress dialkylation. Cesium carbonate (Cs₂CO₃) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) has been shown to be highly effective for promoting selective mono-N-alkylation.[6]
Q3: Is there a more reliable method than direct alkylation to synthesize this compound and completely avoid over-alkylation?
A: Yes, reductive amination is widely considered the superior and more controlled method for preparing unsymmetrical secondary amines.[1][7][8] This process involves two main steps:
-
Imine Formation: A primary amine (e.g., 4-chlorobenzylamine) is condensed with an aldehyde (e.g., benzaldehyde) to form a Schiff base, or imine.
-
Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond to yield the desired secondary amine.
This method avoids the issue of increasing nucleophilicity, as the imine intermediate is not prone to further alkylation under the reaction conditions.
Q4: What is the best reducing agent for the reductive amination step?
A: The choice of reducing agent is critical for the success of a reductive amination. The ideal reagent should selectively reduce the imine (or its protonated form, the iminium ion) without reducing the starting aldehyde.
-
Highly Recommended: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most applications.[9][10] It is a mild and selective reducing agent that is particularly effective for one-pot reductive aminations.[11][12] Its steric bulk and reduced reactivity prevent the reduction of the aldehyde, while it readily reduces the iminium ion as it forms.[13]
-
Also Common: Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and often less efficient than NaBH(OAc)₃.[11]
-
Use with Caution: A stronger reducing agent like Sodium borohydride (NaBH₄) can be used, but it can also reduce the starting aldehyde. Therefore, it is typically used in a two-step process where the imine is formed first, and any remaining aldehyde is consumed before the NaBH₄ is added.[11]
Part 2: Troubleshooting Guide
| Symptom / Observation | Probable Cause | Recommended Solution & Scientific Rationale |
| High percentage of tertiary amine byproduct detected by LCMS/NMR. | (Direct Alkylation): Molar ratio of reactants is close to 1:1. The secondary amine product is outcompeting the primary amine starting material.[1] | Solution: Increase the molar ratio of the primary amine to the alkyl halide to at least 2:1, preferably 3:1 or higher. This leverages Le Châtelier's principle to drive the reaction towards the desired product. |
| (Direct Alkylation): Rapid addition of the alkylating agent creates localized high concentrations, promoting reaction with the secondary amine. | Solution: Implement slow, controlled addition of the alkylating agent over several hours using a syringe pump. This keeps the concentration of the electrophile low and maximizes its chance of reacting with the more abundant primary amine. | |
| (Reductive Amination): The reducing agent used (e.g., NaBH₄) is not selective and is reducing the imine product further or causing side reactions. | Solution: Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃). It is specifically designed to be selective for the iminium ion over carbonyls and other functional groups, thus preventing over-reduction or undesired side reactions.[10][11] | |
| Reaction is slow or stalls, with significant unreacted starting material. | (Reductive Amination): Inefficient imine formation. Water, a byproduct of imine formation, can hydrolyze the imine back to the starting materials. | Solution: Perform the reaction in a non-protic solvent like 1,2-dichloroethane (DCE)[11] or add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄). Acetic acid can be used as a catalyst to promote the formation of the reactive iminium ion.[9] |
| (Either Method): Poor quality of reagents or solvent. The base is not strong enough to neutralize the acid byproduct (in direct alkylation). | Solution: Ensure all reagents are pure and solvents are anhydrous. For direct alkylation, consider a stronger, non-nucleophilic base or a specialized base like Cs₂CO₃ which has been shown to be effective in suppressing dialkylation.[6] | |
| Complex mixture of products observed. | (Direct Alkylation): The leaving group on the alkyl halide is poor, or the temperature is too high, leading to elimination or other side reactions. | Solution: Ensure you are using a good leaving group (e.g., chloride or bromide). Maintain moderate reaction temperatures (e.g., room temperature to 60 °C) to favor the SN2 pathway over elimination or decomposition pathways. |
Part 3: Mechanistic Insights & Visualizations
Understanding the reaction pathways is crucial for effective troubleshooting.
Mechanism 1: Direct Alkylation Pathway
The direct alkylation route involves a standard SN2 mechanism. The primary amine acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride. The challenge arises when the more nucleophilic secondary amine product successfully competes for the remaining alkylating agent.
Caption: Competing pathways in direct N-alkylation.
Mechanism 2: Reductive Amination Pathway
This elegant pathway circumvents the over-alkylation problem by first forming a non-nucleophilic imine intermediate, which is then selectively reduced.
Caption: The controlled pathway of reductive amination.
Part 4: Optimized Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemistry professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.
Protocol A: Controlled Direct N-Alkylation
This method aims to minimize over-alkylation by controlling stoichiometry and addition rate.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add benzylamine (2.0 eq.) and anhydrous DMF.
-
Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 eq.) to the stirred solution.
-
Substrate Addition: Prepare a solution of 4-chlorobenzyl chloride (1.0 eq.) in a minimal amount of anhydrous DMF in a syringe.
-
Reaction: Add the 4-chlorobenzyl chloride solution dropwise to the benzylamine mixture over 2-4 hours at room temperature using a syringe pump.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS until the 4-chlorobenzyl chloride is consumed.
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol B: One-Pot Reductive Amination (Preferred Method)
This is the recommended method for a clean and high-yield synthesis.
-
Setup: To a round-bottom flask, add 4-chlorobenzylamine (1.0 eq.), benzaldehyde (1.05 eq.), and 1,2-dichloroethane (DCE).
-
Imine Formation: Add glacial acetic acid (1.1 eq.) to the mixture and stir at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the stirred mixture. A slight exotherm may be observed.
-
Reaction: Continue stirring at room temperature. Monitor the reaction by TLC or LCMS until the imine intermediate is fully consumed (typically 4-18 hours).
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer with additional DCE or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.
Part 5: Data Summary & Method Comparison
| Parameter | Method A: Controlled Direct Alkylation | Method B: Reductive Amination |
| Primary Challenge | Inherent competition leading to over-alkylation.[1] | Requires careful selection of a selective reducing agent. |
| Key Reagents | Benzylamine, 4-Chlorobenzyl Chloride, Cs₂CO₃[6] | Benzaldehyde, 4-Chlorobenzylamine, NaBH(OAc)₃[9][11] |
| Typical Stoichiometry | >2:1 ratio of amine to alkyl halide required. | ~1:1 ratio of amine to aldehyde. |
| Selectivity | Moderate to Good (highly dependent on conditions). | Excellent. |
| Typical Yield | 50-75% | 80-95% |
| Key Considerations | Requires slow addition and careful control of stoichiometry. Purification can be challenging. | One-pot procedure is highly efficient. Avoids use of toxic alkyl halides directly with the target amine backbone. |
References
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Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]
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Reddy, V. R., et al. (2017). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ChemistrySelect. [Link]
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Liu, Y., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]
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Chemistry LibreTexts. (2024, February 25). Synthesis of Amines. [Link]
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Liu, Y., et al. (2019). Primary Benzylamines by Efficient N‑Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ResearchGate. [Link]
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Alonso, F., et al. (2022). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. MDPI. [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Carbonyl Compounds with Primary Amines can be Complicated by Overalkylation. J. Org. Chem.[Link]
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Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
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Barluenga, J., et al. (1983). Synthesis of unsymmetrical secondary and tertiary amines from amines by palladium catalyst. Journal of the American Chemical Society. [Link]
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Wang, C., et al. (2022). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
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Reddy, M. S., et al. (2000). Yb(OTf)3-Promoted Effective Benzylation and Allylation with N-Tosyl Amino Group as a Stable Leaving Group. ChemInform. [Link]
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Arachchige, P. T. K., et al. (2018). Synthesis of Symmetric and Unsymmetric Secondary Amines from the Ligand Promoted Ruthenium Catalyzed Deaminative Coupling Reaction of Primary Amines. ResearchGate. [Link]
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Glen Research. (n.d.). Methods to Avoid Inactivation of Primary Amines. [Link]
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Narvariya, R., et al. (2022). One-Pot Reductive Amination of Aromatic Aldehydes... ResearchGate. [Link]
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Elsen, H., et al. (2018). LiAlH4: From Stoichiometric Reduction to Imine Hydrogenation Catalysis. Angewandte Chemie. [Link]
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Jayakumar, S., et al. (2002). Combinatorial synthesis of unsymmetrical secondary amines. PubMed. [Link]
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Plevano, M., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Nature. [Link]
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Wang, Z., et al. (2017). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Chemical Science. [Link]
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Royal Society of Chemistry. (2023). Chapter 2: Synthetic Methods for Alkyl Amines. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. [Link]
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Wang, C., et al. (2022). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
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Patel, B., et al. (2022). Electrostatically tuned phenols: a scalable organocatalyst for transfer hydrogenation and tandem reductive alkylation of N-heteroarenes. ResearchGate. [Link]
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Norris, J. (2021, July 20). Amine Synthesis - Limits of Alkylation. YouTube. [Link]
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Abdel-Magid, A. F. (2006). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ChemInform. [Link]
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- 13. researchgate.net [researchgate.net]
Identifying and minimizing side reactions in dibenzylamine synthesis
A Guide to Identifying and Minimizing Side Reactions
Welcome to the technical support center for dibenzylamine synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this synthesis, ensuring high yield and purity. This guide is structured in a question-and-answer format to directly address the challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
This section covers fundamental concepts and common queries regarding the synthesis of dibenzylamine.
Q1: What are the primary industrial methods for synthesizing dibenzylamine?
There are two main routes for the synthesis of dibenzylamine:
-
Reductive Amination of Benzaldehyde: This is a modern and often preferred method. It can be performed in several ways, such as reacting benzaldehyde with benzylamine and a reducing agent, or by reacting benzaldehyde and ammonia under catalytic hydrogenation conditions.[1] This method is generally considered cleaner, with higher yields and better product quality compared to older techniques.[2]
-
Alkylation of Benzylamine with Benzyl Halides: A more traditional method involves the reaction of benzylamine with benzyl chloride.[3] While technically mature, this route is often plagued by the formation of byproducts, particularly the over-alkylated tribenzylamine, and the generation of corrosive HCl gas.[2][4]
Q2: What is the most common side reaction in dibenzylamine synthesis, and why does it occur?
The most prevalent side reaction is the formation of tribenzylamine .[2] This occurs because the desired product, dibenzylamine (a secondary amine), is still nucleophilic and can react with another molecule of the benzylating agent (e.g., benzyl chloride or the benzaldehyde-derived intermediate) in a subsequent alkylation step.[5] This over-alkylation is a competitive reaction that reduces the yield of the target compound.[4]
Q3: Which analytical techniques are recommended for monitoring reaction progress and purity?
To effectively monitor your reaction, a combination of techniques is advisable:
-
Thin-Layer Chromatography (TLC): An excellent, rapid method for qualitative monitoring. It allows you to visualize the consumption of starting materials and the formation of the product and major byproducts. For instance, in a diethyl ether-triethylamine eluent system, different amines will show distinct Rf values.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the relative amounts of reactants, products, and byproducts, while also confirming their identities by their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying impurities after isolation.
Troubleshooting Guide
This section addresses specific experimental problems and provides actionable solutions based on chemical principles.
Q4: My reaction yield is low, and I've identified a significant amount of tribenzylamine. How can I prevent this?
The formation of tribenzylamine is a classic case of over-alkylation.[5] The key to minimizing this is to manipulate the reaction kinetics to favor the formation of the secondary amine over the tertiary amine.
Causality: The relative rates of the first and second alkylation steps determine the product distribution. If dibenzylamine is allowed to compete effectively with the starting benzylamine for the alkylating agent, tribenzylamine will form.
Solutions:
-
Control Stoichiometry: The most effective strategy is to use an excess of the starting amine (benzylamine or ammonia). By Le Châtelier's principle, a higher concentration of the initial nucleophile will outcompete the dibenzylamine product for the electrophile (benzyl chloride or benzaldehyde), thus suppressing the formation of tribenzylamine.[5] A molar ratio of at least 2:1 (amine:alkylating agent) is a good starting point.
-
Slow Addition of Alkylating Agent: Adding the benzyl chloride or benzaldehyde slowly (e.g., via a syringe pump) to the reaction mixture containing the excess amine ensures that the electrophile is present in a very low concentration at any given time. This minimizes the chance of it reacting with the newly formed dibenzylamine.
-
Lower Reaction Temperature: Reducing the temperature can sometimes increase the selectivity of the reaction, as the activation energy for the second alkylation (forming the more sterically hindered tribenzylamine) may be higher than that for the first.
Q5: My final product is a dark or yellow color, even after initial purification. What causes this and how can it be resolved?
Product discoloration is a common issue, often arising from thermal decomposition or the presence of minor, highly colored impurities.[1]
Causality: Amines, in general, can be susceptible to air oxidation, especially at elevated temperatures during distillation. Impurities from starting materials or side reactions can also contribute to color.
Solutions:
-
Vacuum Distillation: Dibenzylamine has a high boiling point (~300 °C), which can lead to decomposition.[4] Purification should be performed under reduced pressure to lower the boiling point. A typical pressure range is 5-50 mbar, which brings the boiling temperature down to a more manageable 160-200 °C.[7]
-
Distillation Additives: A patented process suggests that adding certain high-boiling amines or ammonium chlorides to the crude dibenzylamine before distillation can prevent discoloration and improve the stability of the final product.[1][7]
-
Inert Atmosphere: Always conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of the hot amine.
Q6: I am using the reductive amination method with benzaldehyde and benzylamine, but I am seeing byproducts other than tribenzylamine. What could they be?
While reductive amination is generally cleaner, other side reactions can occur depending on the choice of reducing agent and reaction conditions.
Causality: The reaction proceeds via an imine intermediate (N-benzylidenebenzylamine). Incomplete reduction or side reactions of this intermediate or the starting materials can lead to impurities.
Potential Byproducts & Solutions:
-
Benzyl Alcohol: If the reducing agent is too harsh or non-selective, it can reduce the starting benzaldehyde to benzyl alcohol.
-
Solution: Use a reducing agent that is selective for the imine, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to minimize over-alkylation and aldehyde reduction.[5]
-
-
Unreacted Imine: If the reduction step is incomplete, the imine intermediate will remain.
-
Solution: Ensure sufficient equivalents of the reducing agent are used and allow adequate reaction time. Monitor the disappearance of the imine by TLC or GC-MS.
-
-
Toluene: Under harsh catalytic hydrogenation conditions, hydrogenolysis (cleavage of the C-N bond) can occur, leading to the formation of toluene.[8]
-
Solution: Optimize the catalyst, hydrogen pressure, and temperature to favor imine reduction without promoting hydrogenolysis.
-
Visualizing the Core Problem: Dibenzylamine vs. Tribenzylamine Formation
The following diagram illustrates the competitive reaction pathways leading to the desired product and the primary byproduct.
Caption: Competitive alkylation pathways in dibenzylamine synthesis.
Recommended Protocol: Reductive Amination of Benzaldehyde with Benzylamine
This protocol is designed to maximize the yield of dibenzylamine while minimizing byproduct formation.
Materials:
-
Benzylamine (2.2 equivalents)
-
Benzaldehyde (1.0 equivalent)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add benzylamine and the solvent.
-
Addition of Aldehyde: Slowly add benzaldehyde to the stirred solution at room temperature. Stir the mixture for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction: In portions, carefully add sodium triacetoxyborohydride to the reaction mixture. Caution: Gas evolution may occur. Monitor the reaction by TLC until the starting materials are consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with the solvent (DCM or DCE).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by vacuum distillation to yield pure dibenzylamine.[7]
Troubleshooting Workflow
When encountering unexpected results, a systematic approach is crucial.
Caption: A systematic workflow for troubleshooting synthesis issues.
Data Summary: Influence of Key Parameters
| Parameter | Condition | Expected Outcome on Dibenzylamine | Primary Side Reaction to Minimize | Reference |
| Stoichiometry | Excess Benzylamine/Ammonia | Increased Yield & Purity | Tribenzylamine formation | [5] |
| Temperature | Lower Temperature | May Increase Selectivity | Tribenzylamine formation | - |
| Reducing Agent | NaBH(OAc)₃ (vs. NaBH₄) | Increased Selectivity | Reduction of Benzaldehyde | [5] |
| Purification | High Vacuum Distillation | High Purity, Colorless Product | Thermal Decomposition | [4][7] |
References
- Google Patents. (2015). Synthesis process of dibenzylamine (CN104744265A).
- Google Patents. (2006). Process for the preparation of colourless dibenzylamine (EP1375470B1).
-
ResearchGate. (2022). Reductive aminations of aldehydes with benzylamine or cyclohexylamine.... Available at: [Link]
-
Caltech Authors. (n.d.). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Available at: [Link]
-
ResearchGate. (2025). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. Available at: [Link]
- Google Patents. (2012). Preparation method of dibenzylamine (CN102503836A).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dibenzylamine: A Deep Dive into its Chemical Properties and Synthesis. Available at: [Link]
-
ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Available at: [Link]
- Google Patents. (1979). Process for the production of benzylamine and dibenzylamine (US4163025A).
-
designer-drug.com. (n.d.). Synthesis of Benzylamine and Derivatives. Available at: [Link]
-
Organic Syntheses. (n.d.). (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. Available at: [Link]
- Google Patents. (2006). Preparation of colourless dibenzylamine (US7019174B2).
-
ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. Available at: [Link]
-
Indian Academy of Sciences. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Available at: [Link]
-
Wikipedia. (n.d.). Benzylamine. Available at: [Link]
-
Reddit. (2024). How to purify Benzylamine?. r/OrganicChemistry. Available at: [Link]
-
ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?. Available at: [Link]
-
ACS Publications. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Available at: [Link]
-
Scribd. (n.d.). Reductive Amination of Benzaldehyde. Available at: [Link]
-
ResearchGate. (n.d.). Mechanistic investigations a Reaction profile of the transformation of benzylamine to benzyl alcohol under standard conditions. b Control experiments. Available at: [Link]
-
PubMed Central. (n.d.). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Available at: [Link]
-
ResearchGate. (2001). Reaction Times and Yields in de-O-benzylation Reactions. Available at: [Link]
-
ACS Publications. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. Available at: [Link]
Sources
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- 2. CN104744265A - Synthesis process of dibenzylamine - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. CN102503836A - Preparation method of dibenzylamine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. EP1375470B1 - Process for the preparation of colourless dibenzylamine - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purifying N-substituted Benzylamines by Column Chromatography
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying N-substituted benzylamines. Due to their basic nature, these compounds present unique challenges during silica gel column chromatography. This document provides in-depth, field-proven insights through a troubleshooting and FAQ format to help you achieve optimal separation and yield.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the column chromatography of N-substituted benzylamines. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: My benzylamine is streaking or tailing badly on the TLC plate and the column. What's happening and how do I fix it?
A1: This is the most frequent issue when purifying amines on standard silica gel.
-
Causality: Peak tailing and streaking occur due to strong, non-ideal interactions between the basic lone pair of electrons on the amine's nitrogen atom and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This acid-base interaction causes a portion of the amine molecules to "stick" to the stationary phase, eluting slowly and asymmetrically, which severely compromises resolution. The pKa of benzylamine is approximately 9.3, making it sufficiently basic to interact strongly with the acidic silica surface.[3]
-
Solutions & Protocols:
-
Incorporate a Basic Modifier: The most common and effective solution is to add a small amount of a volatile, competing base to your eluent. This base will neutralize the acidic silanol sites, preventing your target compound from interacting with them.[1][4]
-
Recommended Modifier: Triethylamine (TEA) is the standard choice due to its efficacy and volatility (b.p. 89.5 °C), which facilitates its removal after purification.[5]
-
Protocol - Eluent Preparation with TEA:
-
Prepare your chosen mobile phase (e.g., 80:20 Hexane:Ethyl Acetate).
-
Add triethylamine to constitute 0.5-1% of the total volume (e.g., 5-10 mL of TEA in 1 L of eluent).
-
Thoroughly mix the eluent.
-
Use this TEA-containing eluent to slurry-pack your column and as the mobile phase throughout the purification. This ensures the entire stationary phase is deactivated.[6]
-
-
-
Change the Stationary Phase: If tailing persists or your compound is sensitive to TEA, consider an alternative stationary phase.
-
Amine-functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that repels basic analytes and eliminates the need for mobile phase modifiers.[7] This is an excellent, albeit more expensive, option that simplifies the purification process.[1][7]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica. Use basic or neutral grade alumina for purifying amines to avoid the acidic sites present in acidic alumina.
-
-
Below is a decision tree to guide your troubleshooting process for peak tailing.
Caption: Troubleshooting workflow for peak tailing.
Q2: I'm getting very low recovery of my N-substituted benzylamine from the column. Where is it going?
A2: Low recovery is typically caused by irreversible adsorption or decomposition of your compound on the column.
-
Causality: The same strong acid-base interactions that cause tailing can, in some cases, be so strong that the amine binds irreversibly to the silica gel.[1] Furthermore, some N-substituted benzylamines may be sensitive to the acidic environment of the silica and can decompose during the prolonged exposure of column chromatography.
-
Solutions & Protocols:
-
Deactivate the Silica: As with tailing, using a triethylamine-doped eluent is the first line of defense.[6] This prevents the irreversible binding that leads to yield loss.
-
Minimize Contact Time: The longer your compound is on the column, the greater the chance for decomposition or irreversible binding.
-
Use flash chromatography techniques, applying pressure (air or nitrogen) to accelerate the elution. A properly optimized flash column should take no more than 15-20 minutes to run.[8]
-
Avoid "gravity" columns, which can take hours and maximize contact time with the acidic silica.
-
-
Assess Compound Stability: Before committing a large amount of material to a column, quickly assess its stability on silica.
-
Protocol - 2D TLC Stability Test:
-
Spot your crude material in one corner of a square TLC plate.
-
Run the plate in a suitable solvent system.
-
Remove the plate, dry it completely, and rotate it 90 degrees.
-
Run the plate again in the same solvent system.
-
Visualize the plate. If your compound is stable, all spots will appear on the diagonal. Any spots that appear "off-diagonal" are decomposition products formed upon contact with the silica.[9][10]
-
-
-
Q3: My desired benzylamine is co-eluting with an impurity. How can I improve the separation?
A3: Co-elution means the current chromatographic conditions lack sufficient selectivity to resolve the two compounds.
-
Causality: Selectivity in chromatography is the difference in retention between two compounds.[1] If the polarity and functional groups of your product and an impurity are too similar, they will travel through the column at nearly the same rate with a standard eluent.
-
Solutions & Protocols:
-
Optimize the Mobile Phase: A systematic approach to altering the eluent is crucial.
-
Adjust Polarity: If using a binary solvent system like Hexane/Ethyl Acetate, perform a detailed TLC study by varying the ratio (e.g., 90:10, 85:15, 80:20). The goal is to find a ratio where the Rf values of the two spots are maximally different.
-
Change Solvent Components: Sometimes, changing the nature of the solvents can dramatically affect selectivity. If Hexane/EtOAc fails, try a different system like Dichloromethane/Methanol (often with 0.5-1% TEA or ammonia).[11] The different intermolecular interactions (e.g., dipole-dipole vs. hydrogen bonding) can alter the relative retention of your compounds.
-
-
Use Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a low-polarity eluent and gradually increase the percentage of the more polar solvent over the course of the run. This can sharpen peaks and improve the separation of closely eluting compounds.[9]
-
| Common Solvent Systems for Amine Purification | Notes |
| Hexane / Ethyl Acetate (+ 0.5% TEA) | A good starting point for moderately polar amines. |
| Dichloromethane / Methanol (+ 0.5% TEA) | Effective for more polar amines that require a stronger eluent.[11] |
| Toluene / Acetone (+ 0.5% TEA) | An alternative system that can offer different selectivity. |
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to foundational questions critical for success in purifying N-substituted benzylamines.
Q1: How do I choose the right solvent system for my N-substituted benzylamine?
A1: The correct solvent system is almost always determined by Thin Layer Chromatography (TLC) before running the column.[12]
-
The Golden Rule of Rf: The ideal mobile phase is one that provides a retention factor (Rf) of 0.25-0.35 for your target compound.[4][8]
-
An Rf in this range ensures that the compound interacts sufficiently with the stationary phase for separation to occur, but not so strongly that it elutes too slowly or with significant band broadening.[12]
-
An Rf value that is too high (>0.5) means the compound will elute too quickly with poor separation. An Rf that is too low (<0.1) means the run will take a very long time and the peak will be broad.
-
-
Protocol - TLC for Solvent System Selection:
-
Dissolve a small sample of your crude mixture in a volatile solvent (e.g., dichloromethane).
-
Prepare several TLC chambers with different solvent systems of varying polarity (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc, all containing 0.5% TEA).
-
Using a capillary tube, spot the crude mixture onto separate TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the plates (e.g., under a UV lamp) and calculate the Rf value for your desired spot in each system.
-
Select the solvent system that gives an Rf value closest to 0.3.[4]
-
Q2: How do I remove the triethylamine (TEA) from my purified fractions after the column?
A2: Since TEA is added to the mobile phase, it will be present in your collected fractions. Its removal is a critical final step.
-
Methodology: The most effective method is co-evaporation using a rotary evaporator ("rotovap").[5][13] TEA can form azeotropes or have a high affinity for the product, making simple evaporation difficult.
-
Protocol - TEA Removal:
-
Combine the pure fractions containing your product into a round-bottom flask.
-
Concentrate the solution on the rotary evaporator to remove the bulk of the eluent.
-
Add a volume of a solvent like toluene or dichloromethane (10-20 mL) to the flask.
-
Concentrate the solution again on the rotary evaporator. The added solvent helps to azeotropically remove the residual TEA.
-
Repeat steps 3 and 4 two to three more times to ensure all TEA is removed.[5]
-
Finally, place the flask under high vacuum for 1-2 hours to remove the last traces of all solvents.
-
-
Q3: What is the best way to pack the column and load my sample?
A3: Proper column packing and sample loading are essential for achieving high resolution. A poorly packed column will lead to channeling, cracking, and a failed separation.
-
Column Packing Protocol (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, mix the required amount of silica gel with your chosen eluent (containing TEA) until a uniform, free-flowing slurry is formed.
-
Pour the slurry into the column in one continuous motion.
-
Gently tap the side of the column to dislodge any air bubbles and help the silica pack evenly.
-
Open the stopcock and drain some solvent, allowing the silica to compact under gravity. Use gentle air pressure to accelerate this process.
-
Ensure the final packed bed is level and free of cracks. Add a protective layer of sand on top.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong, volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique prevents solvent-induced precipitation and ensures a narrow starting band.
-
Wet Loading: Dissolve the crude product in the minimum amount of mobile phase solvent. Using a pipette, carefully apply this solution to the top of the column, allowing it to absorb into the sand layer before starting the elution.
-
The diagram below illustrates the complete workflow from crude product to pure compound.
Caption: General workflow for benzylamine purification.
References
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Brand, M., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(17), 1565-1578. [Link]
-
Reddit r/chemistry. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Magritek. (n.d.). Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]
-
Gatti, F. G., et al. (2000). Determination of the dissociation constants (pKa) of basic acetylcholinesterase inhibitors by reversed-phase liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 749(1), 43-52. [Link]
-
Reddit r/chemistry. (2015). Triethylamine removal. [Link]
-
Venneman, J. W., & Wilson, J. J. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Analytical Chemistry, 94(22), 7859–7866. [Link]
-
Reddit r/OrganicChemistry. (2024). How to purify Benzylamine?[Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Welch Materials. (2025). Amino (NH2) Column: How to Keep High Performance?[Link]
-
Greenhui. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?[Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
ResearchGate. (2014). How do I get rid of triethyl amine in a reaction?[Link]
-
Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography?[Link]
-
Zakarian Group, UCSB. (n.d.). HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: How to Monitor by TLC. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7504, Benzylamine. [Link]
Sources
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- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Removal of unreacted starting materials from Benzyl-(4-chloro-benzyl)-amine
Welcome to the technical support resource for the synthesis and purification of Benzyl-(4-chloro-benzyl)-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges associated with removing unreacted starting materials from your reaction mixture.
Introduction to the Purification Challenge
The synthesis of this compound, commonly achieved through the reductive amination of 4-chlorobenzaldehyde with benzylamine, often results in a crude product contaminated with unreacted starting materials.[1][2] The structural and chemical similarities between the secondary amine product and the primary amine starting material, along with the presence of the aldehyde, necessitate a robust purification strategy. This guide provides a systematic approach to isolating your target compound with high purity, grounded in the fundamental principles of organic chemistry.
A comparative analysis of the physical properties of the compounds involved is crucial for designing an effective purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| This compound | C₁₄H₁₄ClN | 231.72 | > 215 (estimated) | Insoluble |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 214-216 | Insoluble/Slightly soluble[3][4] |
| Benzylamine | C₇H₉N | 107.15 | 185 | Miscible[5] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is a complex mixture. Where do I begin the purification process?
A1: The most effective initial step is a liquid-liquid extraction based on the acidic and basic properties of the components in your mixture. This technique, known as acid-base extraction, allows for the selective separation of amines from neutral or acidic compounds.[6][7][8] The general principle involves converting the amine into its water-soluble salt form by washing the organic solution with an aqueous acid.[8][9][10][11][12]
Q2: How can I specifically remove the unreacted 4-chlorobenzaldehyde?
A2: There are two highly effective methods for removing unreacted aldehydes:
-
Aqueous Sodium Bisulfite Wash: This is a classic and highly selective method for removing aldehydes.[13][14] Sodium bisulfite reacts with the aldehyde to form a water-soluble bisulfite adduct, which can then be easily separated into the aqueous layer during an extraction.[14][15][16]
-
Basic Wash for Oxidized Aldehyde: Aldehydes can be sensitive to air and may oxidize to the corresponding carboxylic acid (in this case, 4-chlorobenzoic acid).[13] A wash with a dilute aqueous base, such as sodium bicarbonate or sodium hydroxide, will convert the carboxylic acid into its water-soluble carboxylate salt, facilitating its removal into the aqueous phase.[7][13]
Q3: Both my starting amine (benzylamine) and my product (a secondary amine) are basic. How can I separate them using extraction?
A3: While both are basic, there is a slight difference in their pKa values. Benzylamine is a primary amine and is generally more basic than the secondary amine product. This subtle difference can be exploited through careful pH control during the acid extraction. However, a more practical and efficient approach is to leverage other physical properties, such as boiling points. Given that benzylamine has a significantly lower boiling point (185 °C) compared to your product, vacuum distillation can be an effective method to remove excess benzylamine.[5][17]
Q4: I've performed the extractions, but my product is still not pure. What are my next steps?
A4: If impurities persist after extraction, column chromatography is the recommended next step for achieving high purity. The choice of solvent system will depend on the polarity of the remaining impurities. A typical starting point for amine purification is a gradient of ethyl acetate in hexanes on a silica gel column. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction and Bisulfite Wash
This protocol is designed to systematically remove both unreacted 4-chlorobenzaldehyde and benzylamine.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Removal of 4-Chlorobenzaldehyde:
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 2-3 minutes. You may observe the formation of a white precipitate, which is the bisulfite adduct.
-
Separate the aqueous layer.
-
Wash the organic layer again with deionized water to remove any residual bisulfite.
-
-
Removal of Benzylamine:
-
Wash the organic layer with a dilute solution of hydrochloric acid (e.g., 1 M HCl). This will protonate the basic benzylamine, forming the water-soluble benzylammonium chloride, which will partition into the aqueous layer.[7][8][9]
-
Separate the aqueous layer. Repeat the acid wash if a significant amount of benzylamine is present.
-
-
Neutralization and Final Washes:
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.
-
Follow with a wash with brine (saturated aqueous NaCl) to aid in the removal of water from the organic layer.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizing the Extraction Workflow
Caption: Workflow for the purification of this compound.
In-Depth Scientific Rationale
The success of the purification strategy hinges on the differential chemical properties of the product and the impurities.
The Chemistry of Aldehyde Removal
The reaction between 4-chlorobenzaldehyde and sodium bisulfite is a nucleophilic addition reaction. The bisulfite anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate which, after proton transfer, results in the formation of a stable, water-soluble bisulfite adduct. This adduct is an ionic salt and therefore has a high affinity for the aqueous phase, allowing for its effective removal from the organic layer.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chlorobenzaldehyde | 104-88-1 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Benzylamine - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. vernier.com [vernier.com]
- 9. Workup [chem.rochester.edu]
- 10. US3864402A - Purification of secondary alkyl amines - Google Patents [patents.google.com]
- 11. quora.com [quora.com]
- 12. US3470251A - Separation and purification of secondary alkyl primary amines - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Workup [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Benzyl-(4-chloro-benzyl)-amine in Solution
Welcome to the technical support center for Benzyl-(4-chloro-benzyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color (e.g., turning yellow/brown) over time. What is causing this?
A1: Discoloration of amine solutions is a common indicator of degradation. For a secondary benzylic amine like this compound, this is often due to oxidative degradation. The benzylic C-H bonds are susceptible to oxidation, which can lead to the formation of colored impurities such as imines and subsequently aldehydes (benzaldehyde and 4-chlorobenzaldehyde).[1][2][3] Atmospheric oxygen can promote these reactions, which may be accelerated by factors like light exposure, elevated temperatures, and the presence of metal ion contaminants.
Q2: I'm observing a loss of potency or the appearance of unexpected peaks in my HPLC analysis of a this compound solution. What are the likely degradation products?
A2: The primary degradation pathways for secondary benzylamines typically involve oxidation and hydrolysis. The most probable degradation products you are observing are:
-
Imines: Formed from the oxidation of the amine.
-
Aldehydes: Benzaldehyde and 4-chlorobenzaldehyde, resulting from the hydrolysis of the imine intermediate.[2]
-
Primary amines: Benzylamine and 4-chlorobenzylamine, which can also be formed.
The stability of amines is a critical aspect to consider early in solvent development to avoid such issues.[4]
Q3: What are the ideal storage conditions for a stock solution of this compound?
A3: To maximize the shelf-life of your solution, we recommend the following storage conditions:
-
Temperature: Store at 2-8°C. Lower temperatures slow down the rate of most chemical degradation reactions.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil. Photodegradation can be a significant issue for aromatic amines.[5]
-
Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize contact with oxygen.
-
Solvent: The choice of solvent is critical. Use high-purity, degassed solvents. Protic solvents like alcohols may be suitable, but their purity should be ensured.
Troubleshooting Guide: Diagnosing and Preventing Degradation
This section provides a more in-depth guide to identifying and resolving stability issues with your this compound solutions.
Issue 1: Rapid Degradation in Aqueous Buffers
Symptoms:
-
Significant loss of parent compound within hours or a few days.
-
Formation of precipitates.
-
Drastic change in pH of the solution.
Root Cause Analysis:
The stability of amines in aqueous solutions is highly pH-dependent. This compound, being a secondary amine, is basic. The protonated form (ammonium salt) is generally more stable against oxidation than the free base form. In alkaline conditions, the deprotonated amine is more susceptible to oxidation.[6]
dot
Caption: pH effect on amine stability.
Mitigation Strategies:
-
pH Adjustment: Maintain the pH of your solution in the acidic range (ideally pH 4-6) to keep the amine protonated. Use a suitable buffer system to maintain this pH.
-
Buffer Selection: Choose a buffer system that does not catalyze the degradation. Citrate and acetate buffers are often good starting points. Avoid phosphate buffers if you suspect metal-catalyzed oxidation, as phosphate can sometimes interact with metal ions.
Issue 2: Degradation in Organic Solvents
Symptoms:
-
Appearance of new peaks in chromatography, even when stored in a non-aqueous solvent.
-
Solution discoloration.
Root Cause Analysis:
While avoiding water can prevent hydrolysis, oxidative degradation can still occur, especially in the presence of dissolved oxygen and trace metal impurities in the solvent. Some organic solvents can also contain peroxidic impurities that are highly reactive.
dot
Caption: Oxidative degradation pathway.
Mitigation Strategies:
-
Solvent Purity: Use high-purity, HPLC-grade, or anhydrous solvents. Test solvents for peroxides, especially ethers like THF or dioxane.
-
Inert Atmosphere: As mentioned for stock solutions, blanketing the solution with an inert gas can significantly reduce oxidative degradation.
-
Antioxidants: Consider the addition of a small amount of an antioxidant. Butylated hydroxytoluene (BHT) is a common choice for organic solutions. However, ensure the antioxidant does not interfere with your downstream applications.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and improve stability.
Experimental Protocols
Protocol 1: Forced Degradation Study
To understand the stability of this compound under various stress conditions, a forced degradation study is invaluable.[7][8] This will help in identifying potential degradation products and developing a stability-indicating analytical method.
Objective: To accelerate the degradation of this compound to identify degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water and acetonitrile (ACN) for HPLC
-
HPLC system with a UV detector
Procedure:
-
Acid Hydrolysis: Dissolve a known concentration of the amine in a 1:1 mixture of ACN and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the amine in a 1:1 mixture of ACN and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the amine in a 1:1 mixture of ACN and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photodegradation: Expose a solution of the amine in ACN/water to a photostability chamber (with UV and visible light) for a defined period.
-
Thermal Degradation: Heat a solid sample of the amine at 80°C for 24 hours.
-
Analysis: Analyze all samples by a suitable HPLC method, comparing them to an untreated control solution.
Data Interpretation:
| Stress Condition | Expected Degradation Products |
| Acidic | Minimal degradation expected if the amine is protonated. |
| Basic | Potential for oxidative degradation to imines and aldehydes. |
| Oxidative (H₂O₂) | Formation of N-oxides, imines, and aldehydes. |
| Photolytic | Complex mixture of degradation products possible. |
| Thermal | Potential for de-benzylation or other rearrangements. |
Protocol 2: Stabilizing a Working Solution
Objective: To prepare a stable working solution of this compound for experimental use.
Materials:
-
This compound
-
High-purity solvent (e.g., ethanol or acetonitrile)
-
Citric acid or acetic acid (for pH adjustment if aqueous)
-
Inert gas (argon or nitrogen)
Procedure:
-
Solvent Preparation: If using an organic solvent, consider degassing it by sparging with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
Dissolution: Dissolve the required amount of this compound in the prepared solvent.
-
pH Adjustment (for aqueous solutions): If preparing an aqueous solution, adjust the pH to between 4 and 6 using a suitable acid.
-
Inert Headspace: Before sealing the vial, flush the headspace with an inert gas.
-
Storage: Store the solution at 2-8°C and protected from light.
By understanding the inherent chemical liabilities of this compound and implementing these proactive stabilization strategies, you can ensure the integrity of your experimental results. For further assistance, please do not hesitate to contact our technical support team.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorobenzylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent advances in the oxidative conversion of benzylamines. Retrieved from [Link]
-
RSC Publishing. (n.d.). Degradation of benzylamines during chlorination and chloramination. Retrieved from [Link]
-
NIH. (n.d.). Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. Retrieved from [Link]
-
ACS Publications. (n.d.). Stability of Structurally Varied Aqueous Amines for CO2 Capture. Retrieved from [Link]
-
ResearchGate. (n.d.). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Retrieved from [Link]
-
MDPI. (n.d.). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Retrieved from [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (n.d.). Retrieved from [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. ajpsonline.com [ajpsonline.com]
Technical Support Center: Optimizing Solvent Systems for Benzyl-(4-chloro-benzyl)-amine Reactions
Welcome to the technical support center for the synthesis of Benzyl-(4-chloro-benzyl)-amine. This guide is designed for researchers, chemists, and drug development professionals seeking to troubleshoot and optimize their reaction conditions. Here, we move beyond simple protocols to explain the underlying chemical principles that govern solvent selection, empowering you to make informed decisions in your laboratory work.
Section 1: Foundational Concepts in Solvent Selection
The choice of solvent is a critical parameter that can dictate the success or failure of a reaction. An ideal solvent system should not only fully dissolve reactants to ensure a homogeneous reaction mixture but also stabilize transition states, influence reaction kinetics, and minimize side reactions. Before diving into specific troubleshooting scenarios, let's establish the key solvent properties that will be referenced throughout this guide.
Key Solvent Properties at a Glance
The characteristics of a solvent—its polarity, ability to hydrogen bond, and boiling point—directly impact reaction outcomes. A solvent's dielectric constant is a good measure of its polarity and its ability to stabilize charges.[1][2]
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Relative Polarity | Type |
| n-Hexane | 69 | 1.9 | 0.009 | Nonpolar |
| Toluene | 111 | 2.4 | 0.099 | Nonpolar |
| Diethyl Ether | 35 | 4.3 | 0.117 | Aprotic |
| Tetrahydrofuran (THF) | 66 | 7.5 | 0.207 | Aprotic |
| Ethyl Acetate (EtOAc) | 77 | 6.0 | 0.228 | Aprotic |
| Dichloromethane (DCM) | 40 | 9.1 | 0.309 | Aprotic |
| Acetone | 56 | 21 | 0.355 | Aprotic |
| Acetonitrile (MeCN) | 82 | 37.5 | 0.460 | Aprotic |
| Dimethylformamide (DMF) | 153 | 37 | 0.386 | Aprotic |
| Dimethyl Sulfoxide (DMSO) | 189 | 47 | 0.444 | Aprotic |
| Isopropanol (IPA) | 82 | 19.9 | 0.546 | Protic |
| Ethanol (EtOH) | 78 | 24.6 | 0.654 | Protic |
| Methanol (MeOH) | 65 | 33 | 0.762 | Protic |
| Water | 100 | 80.1 | 1.000 | Protic |
| (Data compiled from multiple sources)[3][4][5] |
Section 2: Troubleshooting Guide for N-Alkylation
The direct N-alkylation of benzylamine with 4-chlorobenzyl chloride is a common synthetic route. However, it is notoriously plagued by overalkylation, as the secondary amine product is often more nucleophilic than the primary amine starting material.[6][7][8]
FAQ 1: My reaction yields are low, and I'm isolating significant amounts of the tertiary amine, Bis(4-chlorobenzyl)benzylamine. How can solvent choice mitigate this?
Answer: This is a classic case of overalkylation. The root cause is that your desired product, this compound, successfully competes with the starting benzylamine for the 4-chlorobenzyl chloride electrophile. Your solvent system is key to controlling this.
Causality: The S_N2 reaction proceeds through a charged, polar transition state. Polar solvents, especially polar aprotic ones like DMF or DMSO, stabilize this transition state, accelerating the reaction. However, this acceleration applies to both the desired first alkylation and the undesired second alkylation.
Troubleshooting Steps:
-
Reduce Solvent Polarity: Switch from highly polar aprotic solvents (DMF, DMSO) to those of medium or low polarity, such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN).[9] A less polar environment can disfavor the formation of the highly polar quaternary ammonium intermediate that precedes the final tertiary amine.
-
Utilize Protic Solvents with Caution: Protic solvents like ethanol or isopropanol can solvate the starting amine through hydrogen bonding, slightly decreasing its nucleophilicity and potentially offering a better balance. However, they can also participate in solvolysis of the alkyl halide, so this must be evaluated carefully.
-
Employ Dilution: Running the reaction at a lower concentration (higher solvent volume) can physically separate the reactants. This reduces the frequency of collisions, and since the secondary amine product is initially at a very low concentration, it is less likely to react further.[8]
-
Control Stoichiometry: While not a solvent issue, it's critical to use a large excess of the initial amine (e.g., 5-10 equivalents).[10] This statistically favors the alkyl halide reacting with the abundant starting material over the newly formed product.
FAQ 2: My starting materials (benzylamine and 4-chlorobenzyl chloride) are not fully dissolving. What should I do?
Answer: Incomplete dissolution leads to a heterogeneous reaction, resulting in slow, inconsistent reaction rates and poor yields. The principle of "like dissolves like" is your primary guide here.[1]
Causality: Both benzylamine and 4-chlorobenzyl chloride are relatively nonpolar, aromatic compounds, though the amine has some polar character. They will have poor solubility in highly polar protic solvents like water or very nonpolar solvents like hexane.
Troubleshooting Steps:
-
Select a Medium-Polarity Solvent: Solvents like THF, DCM, or Toluene are excellent starting points. They possess sufficient polarity to dissolve the amine salt that forms upon reaction but are nonpolar enough to readily dissolve the aromatic starting materials.
-
Consider a Solvent Mixture: If a single solvent doesn't work, a binary mixture can be effective. For example, a Toluene/THF mixture can balance dissolving the starting materials and the reaction intermediates.
-
Check for Salt Formation: If you are using a base (like K₂CO₃ or Et₃N), ensure it is not causing your starting materials to precipitate. A solvent that can better solvate the base or the resulting salts, such as acetonitrile, might be necessary.
Section 3: Troubleshooting Guide for Reductive Amination
Reductive amination is often the preferred method for producing secondary amines cleanly, as it avoids the overalkylation issue.[6] This two-step, one-pot process involves the formation of an imine intermediate followed by its immediate reduction. The solvent must be compatible with both stages.
FAQ 3: My reductive amination is very slow or stalls completely. How is the solvent implicated?
Answer: A stalled reductive amination typically points to an issue with the first step: imine formation. This step is an equilibrium reaction that produces water as a byproduct. If this water is not managed, it can inhibit the reaction or even hydrolyze the imine back to the starting materials.
Causality: Le Châtelier's principle dictates that the removal of a product (water) will drive the equilibrium toward the desired imine. Furthermore, the chosen reducing agent must be stable and effective in the chosen solvent.
Troubleshooting Steps:
-
For Water-Tolerant Reductions (e.g., NaBH₄, NaBH₃CN):
-
Use a Protic Solvent: Methanol or ethanol are excellent choices.[11][12] They effectively dissolve the amine, aldehyde, and the borohydride reducing agent. Methanol, in particular, can accelerate imine formation.
-
Add a Dehydrating Agent: Including a co-solvent or additive that sequesters water, like molecular sieves (3Å or 4Å), can significantly push the equilibrium towards the imine.
-
-
For Water-Sensitive Reductions (e.g., Catalytic Hydrogenation):
-
Use an Anhydrous, Aprotic Solvent: Toluene or THF are common choices.
-
Employ a Dean-Stark Trap: When using a solvent like toluene, refluxing the amine and aldehyde with a Dean-Stark apparatus before adding the reducing agent (or catalyst) is a highly effective method for azeotropically removing water.
-
Solvent's Influence on Catalysis: The solvent can impact the activity of the hydrogenation catalyst (e.g., Pd/C). Solvents like ethanol are generally good, while solvents containing potential catalyst poisons (like sulfur in DMSO) must be avoided.
-
FAQ 4: I'm observing the formation of a side-product alcohol instead of my desired amine. Why is this happening?
Answer: This indicates that the reduction of the aldehyde starting material is occurring faster than the reduction of the imine intermediate. This is a classic chemoselectivity problem where the solvent and reducing agent are not well-matched.
Causality: Some reducing agents, like sodium borohydride (NaBH₄), can reduce aldehydes directly. The goal is to use conditions that favor imine formation and its subsequent rapid reduction. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are milder reducing agents that are particularly effective for reductive aminations because they reduce the protonated imine (iminium ion) much faster than they reduce the starting aldehyde.[13]
Troubleshooting Steps:
-
Switch to a Milder Reducing Agent: If using NaBH₄, switch to STAB or NaBH₃CN.
-
Optimize the Solvent for the Reducing Agent:
-
STAB works best in aprotic solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
NaBH₃CN is versatile and can be used in protic solvents like methanol, often with a pH adjustment to ensure the imine is protonated and thus more reactive.[13]
-
-
Pre-form the Imine: In a solvent like toluene, allow the aldehyde and amine to react for a period (1-2 hours, sometimes with mild heating or a catalytic amount of acid) to maximize imine concentration before introducing the reducing agent.[12]
Section 4: Experimental Protocols & Advanced Topics
Protocol 1: Systematic Solvent Screening for Reaction Optimization
This protocol provides a structured approach to empirically determine the optimal solvent for your reaction.
Objective: To identify a solvent that maximizes the yield of this compound while minimizing byproduct formation.
Methodology:
-
Setup: Arrange a series of identical small-scale reaction vials (e.g., 4 mL vials with stir bars).
-
Reactant Preparation: Prepare a stock solution of the limiting reagent (e.g., 4-chlorobenzyl chloride for N-alkylation, or the aldehyde for reductive amination) to ensure accurate dispensing.
-
Solvent Selection: Choose a range of 6-8 solvents from the table in Section 1, ensuring a diversity of polarities and types (e.g., Toluene, THF, DCM, MeCN, IPA, DMF).
-
Reaction Execution:
-
To each vial, add the non-limiting reagent (e.g., benzylamine) and a stir bar.
-
Add an identical volume (e.g., 2 mL) of a different test solvent to each vial.
-
Add any required base or catalyst.
-
Initiate all reactions simultaneously by adding a precise, identical amount of the limiting reagent stock solution to each vial.
-
Allow the reactions to stir at a consistent temperature (room temperature or a set elevated temperature) for a predetermined time (e.g., 12 hours).
-
-
Analysis:
-
Quench all reactions identically.
-
Take a small, precise aliquot from each vial for analysis by a quantitative method like LC-MS or GC-MS.
-
Determine the relative percentage of starting material, desired product, and key byproducts in each solvent system.
-
FAQ 5: Are there "greener," more sustainable solvent alternatives I should consider?
Answer: Yes, the field of green chemistry has introduced several excellent, more sustainable alternatives to traditional chlorinated or petrochemically-derived solvents.
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable sources, it's a great substitute for THF and DCM. It has a higher boiling point and is more stable to acids.
-
Cyclopentyl methyl ether (CPME): A hydrophobic ether with a high boiling point and low water miscibility, making it excellent for reactions where water removal is key and for easier workups.
-
Deep Eutectic Solvents (DES): These are mixtures of compounds (like choline chloride and urea) that form a liquid at a much lower temperature than their individual melting points. They are non-volatile, often biodegradable, and can be highly effective for amine synthesis.[14]
Section 5: Visualization of Concepts and Workflows
Diagrams can simplify complex decision-making processes and chemical concepts.
Diagram 1: Initial Solvent Selection Decision Tree
This diagram guides the initial choice of a solvent system based on the chosen synthetic route.
Caption: Decision tree for initial solvent selection.
Diagram 2: Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and solve issues of low reaction yield.
Caption: General troubleshooting workflow for low yield.
References
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]
-
MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. [Link]
-
Organic Letters. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]
-
ACS Publications. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]
- Google Patents.
-
Indian Academy of Sciences. (2016). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]
-
ACS Publications. Solvent and Temperature Effects on the Reduction and Amination Reactions of Electrophiles by Lithium Dialkylaminoborohydrides. [Link]
-
Arkat USA. (2008). Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes. [Link]
-
Reddit. (2021, June 7). Do solvents with similar dielectric constants have similar solubility?[Link]
-
PubChem. This compound. [Link]
-
MDPI. (2023). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. [Link]
-
ResearchGate. (2013, February 20). Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. [Link]
-
National Institutes of Health (NIH). N-Dealkylation of Amines. [Link]
-
ACS Omega. Solvent Polarity-Dependent Behavior of Aliphatic Thiols and Amines toward Intriguingly Fluorescent AuAgGSH Assembly. [Link]
- Google Patents.
-
ResearchGate. Selection and optimization of amine solvent blend for post-combustion CO2 capture process. [Link]
-
ResearchGate. Development of a solvent selection guide for aldehyde-based direct reductive amination processes. [Link]
-
Chemistry Stack Exchange. (2019, June 12). What is dielectric constant and how does it explain the reason why water is one of the best solvents. [Link]
-
University of California, Berkeley. Common Organic Solvents: Table of Properties. [Link]
-
University of Calgary. Alkylation of Amines. [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
Reset Energy. Optimizing Amine Treating for Maximum Efficiency. [Link]
-
ResearchGate. Physical properties of some common organic solvents. [Link]
-
ResearchGate. (2008). Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules. [Link]
-
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Organic Chemistry Portal. Synthesis of benzylic amines. [Link]
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ResearchGate. A remarkable solvent effect on reductive amination of ketones. [Link]
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ResearchGate. (2019, May 31). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]
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ACS Omega. (2023, August 9). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. [Link]
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ACS GCI Pharmaceutical Roundtable. Avoiding Over-alkylation. [Link]
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ResearchGate. Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. [Link]
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Scaling up Benzyl-(4-chloro-benzyl)-amine synthesis without compromising purity
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Benzyl-(4-chloro-benzyl)-amine (IUPAC Name: N-[(4-chlorophenyl)methyl]-1-phenylmethanamine)[1]. This guide is designed for researchers, chemists, and process development professionals who are looking to transition this synthesis from laboratory scale to pilot or manufacturing scale without compromising on purity and yield. We will address common challenges, provide in-depth solutions, and offer detailed protocols based on established chemical principles and field-proven experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategic approach to scaling up the synthesis of this compound.
Q1: What is the most industrially viable and scalable method for synthesizing this compound?
The most robust and widely adopted method for this synthesis is the reductive amination of 4-chlorobenzaldehyde with benzylamine.[2][3] This process involves two key stages:
-
Imine Formation: The nucleophilic attack of the primary amine (benzylamine) on the carbonyl carbon of 4-chlorobenzaldehyde to form an intermediate N-(4-chlorobenzylidene)-1-phenylmethanamine (an imine or Schiff base).
-
Reduction: The subsequent reduction of the carbon-nitrogen double bond (C=N) of the imine to a single bond, yielding the desired secondary amine.
This method is favored for its high atom economy and the general availability of the starting materials. The reaction can be performed as a "direct" (one-pot) or "indirect" (two-step) process, a choice that has significant implications for purity at scale, as discussed below.
Q2: Which reducing agent is most suitable for large-scale production, considering cost, safety, and selectivity?
The choice of reducing agent is a critical parameter. Several options are available, each with distinct advantages and disadvantages for scale-up.
| Reducing Agent | Selectivity | Cost | Safety & Handling Considerations | Typical Solvents |
| Sodium Borohydride (NaBH₄) | Moderate. Can reduce the starting aldehyde if not controlled. | Low | Generates H₂ gas upon reaction with protic solvents or acid. Exothermic. | Methanol, Ethanol, THF |
| Sodium Cyanoborohydride (NaBH₃CN) | High. Selective for imines in the presence of aldehydes.[4][5] | High | Highly toxic (releases HCN gas in acidic conditions). Requires stringent handling protocols. | Methanol, Acetonitrile |
| Sodium Triacetoxyborohydride (STAB) | High. Milder and more selective than NaBH₄.[6] | Moderate | Moisture-sensitive. Less hazardous than NaBH₃CN. | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF[7] |
| Catalytic Hydrogenation (H₂/Catalyst) | High. "Green" option with water as the only byproduct. | Catalyst cost can be high, but it is recyclable. | Requires specialized high-pressure hydrogenation equipment. Flammable H₂ gas. | Methanol, Ethanol, Toluene[8] |
Recommendation for Scale-Up: For a balance of cost, effectiveness, and manageable safety, Sodium Borohydride (NaBH₄) is often the preferred choice in an indirect reductive amination protocol. Catalytic hydrogenation is an excellent green alternative if the necessary high-pressure equipment is available.
Q3: What are the critical process parameters (CPPs) to monitor to ensure batch-to-batch consistency and high purity?
-
Temperature Control: The initial imine formation is often exothermic, as is the reduction with hydrides like NaBH₄. Uncontrolled temperature can lead to side reactions. A jacketed reactor with efficient cooling is essential.
-
Stoichiometry and Order of Addition: The molar ratio of reactants is crucial. Using a slight excess of one reagent can drive the reaction to completion but may complicate purification. The order of addition, especially of the reducing agent, is critical to prevent side reactions (see Troubleshooting section).
-
pH Control: Imine formation is typically favored under mildly acidic to neutral conditions (pH 5-7).[4] This protonates the carbonyl oxygen, making the carbon more electrophilic, but avoids protonating the amine nucleophile, which would render it unreactive.
-
Water Removal: The formation of the imine releases one equivalent of water. In some cases, especially at high concentrations, this water can hydrolyze the imine back to the starting materials. While often not necessary with a fast subsequent reduction, for difficult substrates, a Dean-Stark trap or the use of a drying agent might be considered during the imine formation step.[8]
Section 2: Troubleshooting Guide
This section provides solutions to specific, common problems encountered during the scale-up process.
Problem: My final product has a high concentration of 4-chlorobenzyl alcohol.
-
Root Cause: This is the most common impurity when using a non-selective reducing agent like NaBH₄ in a one-pot (direct) reductive amination. The borohydride reduces the 4-chlorobenzaldehyde faster than the aldehyde can react with the benzylamine to form the imine.[6]
-
Solution 1 (Procedural): Switch to an indirect reductive amination . First, mix the 4-chlorobenzaldehyde and benzylamine in a suitable solvent (e.g., methanol) and stir for 1-2 hours at room temperature to allow for complete imine formation.[9] Monitor the conversion via TLC or GC/MS. Only after confirming the consumption of the aldehyde should you begin the slow, portion-wise addition of NaBH₄ while maintaining a low temperature (0-5 °C).
-
Solution 2 (Reagent-Based): If a one-pot process is required, use a more selective reducing agent like Sodium Triacetoxyborohydride (STAB), which is known to preferentially reduce the iminium ion over the aldehyde.[7]
Problem: The reaction is sluggish, and I have significant amounts of unreacted starting materials.
-
Root Cause 1 (Imine Formation): The equilibrium for imine formation may not be favorable under your conditions, or the reaction has not been given sufficient time.
-
Solution: Ensure the pH is weakly acidic. A catalytic amount of acetic acid can be added to facilitate imine formation.[9] Increase the reaction time for the imination step before adding the reducing agent and confirm aldehyde consumption by an in-process control (IPC) like TLC or GC.
-
Root Cause 2 (Reducing Agent): The reducing agent may have degraded due to improper storage (e.g., moisture for NaBH₄) or was added under conditions that caused rapid decomposition.
-
Solution: Use a fresh, verified batch of the reducing agent. Ensure it is added slowly to a well-stirred reaction mixture at the recommended temperature to control the exotherm and prevent premature decomposition.
Problem: I am observing a significant amount of a higher molecular weight impurity, likely a tertiary amine.
-
Root Cause: The desired product, this compound (a secondary amine), can itself react with another molecule of 4-chlorobenzaldehyde to form a new iminium ion, which is then reduced to a tertiary amine. This is more likely if there is an excess of the aldehyde relative to the amine at any point in the reaction.
-
Solution: Carefully control the stoichiometry. Use a slight molar excess (e.g., 1.05 equivalents) of benzylamine to ensure all the aldehyde is consumed. While this leaves unreacted benzylamine in the mixture, it is often easier to remove during work-up than the tertiary amine impurity.
Problem: The crude product is an oil and difficult to handle and purify at a large scale.
-
Root Cause: The free-base form of this compound is an oil or low-melting solid, making filtration and handling challenging. Vacuum distillation is an option but can be energy-intensive and lead to degradation if temperatures are too high.[10]
-
Solution (Salt Formation): A robust and highly effective method for purification at scale is to convert the amine into a crystalline salt. After the initial work-up (extraction), dissolve the crude amine oil in a suitable solvent like isopropanol or ethyl acetate. Add a solution of hydrochloric acid (e.g., HCl in isopropanol or concentrated aqueous HCl) to precipitate the this compound hydrochloride salt. This salt can be easily filtered, washed with a non-polar solvent (like heptane or MTBE) to remove non-basic impurities, and recrystallized to achieve very high purity. The pure free base can then be regenerated by treating the salt with a base (e.g., NaOH) and extracting it.[10]
Section 3: Visualized Workflows & Logic
A clear understanding of the process flow and decision-making is critical for successful scale-up.
Caption: Troubleshooting decision tree for purity issues.
Section 4: Experimental Protocols
Safety Precaution: this compound is corrosive and can cause severe skin burns and eye damage. [1]All starting materials and the final product should be handled with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Protocol 1: Scalable Synthesis of this compound via Indirect Reductive Amination
This protocol is designed for a 1 mole scale and can be adapted for larger quantities.
Materials:
-
4-Chlorobenzaldehyde (140.57 g, 1.0 mol, 1.0 equiv)
-
Benzylamine (112.5 g, 1.05 mol, 1.05 equiv)
-
Methanol (1.5 L)
-
Sodium Borohydride (41.6 g, 1.1 mol, 1.1 equiv)
-
Deionized Water (1 L)
-
Ethyl Acetate (2 L)
-
Brine (Saturated NaCl solution, 500 mL)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Imine Formation: To a 5 L jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 4-chlorobenzaldehyde and methanol. Stir until all solids are dissolved. Add benzylamine dropwise over 30 minutes, maintaining the internal temperature below 30°C. Stir the resulting solution at ambient temperature (20-25°C) for 2 hours.
-
In-Process Control (IPC-1): Withdraw a small sample and analyze by TLC or GC to confirm the complete consumption of 4-chlorobenzaldehyde.
-
Reduction: Once the aldehyde is consumed, cool the reactor to 0-5°C using a circulating chiller. In a separate beaker, prepare a slurry of sodium borohydride in a small amount of methanol (be cautious, this is exothermic and evolves hydrogen). Add the NaBH₄ to the reaction mixture in small portions over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction Completion: After the addition is complete, stir the mixture at 0-5°C for an additional hour, then allow it to warm to room temperature and stir for another 2 hours.
-
In-Process Control (IPC-2): Withdraw a small sample and analyze by TLC or GC to confirm the disappearance of the imine intermediate.
-
Quench and Work-up: Cool the reactor back to 10°C. Slowly and carefully add 1 L of deionized water to quench the excess sodium borohydride (Caution: Hydrogen gas evolution).
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with ethyl acetate (3 x 500 mL). Combine the organic layers.
-
Washing: Wash the combined organic layer with brine (1 x 500 mL) to remove residual water and salts.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound as a pale yellow oil.
Protocol 2: Purification via Hydrochloride Salt Formation
Materials:
-
Crude this compound oil (from Protocol 1)
-
Isopropanol (IPA) (approx. 5 mL per gram of crude oil)
-
Concentrated Hydrochloric Acid (~37%)
-
Heptane or MTBE
Procedure:
-
Dissolution: Dissolve the crude oil in isopropanol in a suitable flask.
-
Precipitation: Cool the solution in an ice bath. Slowly add concentrated HCl dropwise while stirring. The hydrochloride salt will begin to precipitate as a white solid. Continue adding HCl until the pH of the solution is strongly acidic (pH 1-2, check with wet pH paper).
-
Crystallization: Stir the thick slurry in the ice bath for 1-2 hours to ensure complete crystallization.
-
Filtration: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with cold heptane or MTBE to remove non-basic, organic-soluble impurities.
-
Drying: Dry the purified this compound hydrochloride salt in a vacuum oven at 50-60°C to a constant weight.
-
(Optional) Free-Basing: To recover the free amine, suspend the salt in water, add a strong base (e.g., 50% NaOH solution) until the pH is >12, and extract the liberated oil with a solvent like ethyl acetate or DCM. Dry and concentrate the organic layer to yield the highly purified amine.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Pinto, A., & de la Cruz, P. (2013). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 125(4), 735-740. Retrieved January 24, 2026, from [Link]
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Klyushin, A. Y., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1863. Retrieved January 24, 2026, from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved January 24, 2026, from [Link]
-
Ardat, O., et al. (2008). Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes. ARKIVOC, 2008(ix), 42-51. Retrieved January 24, 2026, from [Link]
-
Reddit. (2023). How to purify Benzylamine? r/OrganicChemistry. Retrieved January 24, 2026, from [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. American Chemical Society. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). EP1247799A2 - Process for the preparation of N-benzylamines.
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for the Purity Determination of Benzyl-(4-chloro-benzyl)-amine
Abstract
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the validation of an analytical method to determine the purity of Benzyl-(4-chloro-benzyl)-amine. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount. This document delves into the theoretical underpinnings and practical execution of method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] It offers detailed experimental protocols, comparative data, and expert insights to guide researchers, scientists, and drug development professionals in selecting and validating the most appropriate analytical method for their specific needs.
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
This compound (C₁₄H₁₄ClN) is a secondary amine that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[4] The purity of such intermediates directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a robust and validated analytical method is not merely a regulatory requirement but a cornerstone of pharmaceutical quality assurance.[5][6]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] This guide will compare two prevalent liquid chromatography techniques, HPLC and UPLC, for the purity determination of this compound. While HPLC is a well-established and versatile method, UPLC offers potential advantages in speed, resolution, and sensitivity.[7][8][9][10] This comparison will be framed within the context of the validation parameters stipulated by the ICH Q2(R1) guideline.[1][2]
Method Selection Rationale: HPLC vs. UPLC
High-Performance Liquid Chromatography (HPLC) is a widely used technique in pharmaceutical analysis due to its high resolution, sensitivity, and precise, reproducible results.[11] It is particularly well-suited for the analysis of non-volatile compounds like this compound.
Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, utilizes smaller particle size columns (sub-2 µm) and operates at higher pressures than conventional HPLC.[7][12] This results in several potential benefits:
-
Increased Speed and Throughput: UPLC can significantly reduce analysis times, often by a factor of up to ten compared to HPLC.[9]
-
Enhanced Resolution: The smaller particle size leads to sharper and more resolved peaks, which is crucial for separating the main component from closely eluting impurities.[9]
-
Improved Sensitivity: Narrower peaks result in greater peak height and thus, better sensitivity, which is advantageous for detecting trace-level impurities.[9]
-
Reduced Solvent Consumption: Faster run times and lower flow rates contribute to significant reductions in solvent usage, leading to cost savings and environmental benefits.[9]
This guide will validate hypothetical methods for both HPLC and UPLC to provide a direct comparison of their performance characteristics.
The Method Validation Workflow
A systematic approach to method validation is crucial for ensuring that all performance characteristics of the method are thoroughly evaluated. The following diagram illustrates a typical workflow for the validation of a purity method.
Caption: Workflow for Analytical Method Validation.
Experimental Design and Comparative Data
This section details the experimental protocols for validating the HPLC and UPLC methods for this compound purity. Hypothetical but realistic data is presented to facilitate a direct comparison.
Specificity (Selectivity)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For purity methods, this is often demonstrated through forced degradation studies.[13][14][15]
Experimental Protocol:
-
Prepare solutions of this compound at a concentration of 1 mg/mL.
-
Subject the solutions to the following stress conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 105°C for 48 hours (solid state).
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples, along with an unstressed sample and a blank, using both the HPLC and UPLC methods.
-
Assess the peak purity of the main this compound peak using a photodiode array (PDA) detector to ensure no co-eluting peaks.
Comparative Results:
| Parameter | HPLC Method | UPLC Method |
| Resolution (Rs) between main peak and closest impurity | 2.1 | 3.5 |
| Peak Purity Angle | < Peak Purity Threshold | < Peak Purity Threshold |
| Observations | Good separation from all degradation products. | Excellent separation with higher resolution, providing greater confidence in peak purity. |
Expert Insight: The higher resolution of the UPLC method provides a more reliable assessment of specificity, especially if potential impurities are structurally very similar to the main compound.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[1] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[2]
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Prepare a series of at least five concentrations ranging from the reporting limit (typically 0.05%) to 120% of the nominal concentration (e.g., 0.05, 0.1, 0.5, 1.0, and 1.2 µg/mL for a 1 mg/mL assay).
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Comparative Data:
| Parameter | HPLC Method | UPLC Method |
| Range | 0.05 - 1.2 µg/mL | 0.05 - 1.2 µg/mL |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 |
| Y-intercept | Minimal | Minimal |
| Residual Sum of Squares | Low | Very Low |
Expert Insight: Both methods demonstrate excellent linearity. The slightly higher correlation coefficient and lower residual sum of squares for the UPLC method suggest a tighter fit of the data points to the regression line, which can be attributed to the higher precision of the system.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. For purity assays, it is often determined by a recovery study, where a known amount of analyte is spiked into a sample matrix.[2][16]
Experimental Protocol:
-
Prepare samples of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a known amount of the reference standard into a placebo or a known matrix.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Comparative Data:
| Concentration Level | HPLC Method (% Recovery ± RSD) | UPLC Method (% Recovery ± RSD) |
| 80% | 99.5% ± 0.8% | 100.1% ± 0.4% |
| 100% | 100.2% ± 0.6% | 99.8% ± 0.3% |
| 120% | 100.5% ± 0.7% | 100.3% ± 0.3% |
| Average Recovery | 100.1% | 100.1% |
Expert Insight: Both methods show excellent accuracy. The lower Relative Standard Deviation (RSD) for the UPLC method indicates higher precision in the accuracy determination.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.[2]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of this compound at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
-
Compare the results from both studies.
-
Comparative Data:
| Precision Level | HPLC Method (% RSD) | UPLC Method (% RSD) |
| Repeatability | 0.9% | 0.4% |
| Intermediate Precision (Day 1 vs. Day 2) | 1.2% | 0.6% |
Expert Insight: The UPLC method demonstrates significantly better precision, as indicated by the lower RSD values. This is a key advantage of UPLC systems, which often have more precise injection volumes and stable pump performance.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
Experimental Protocol:
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Comparative Data:
| Parameter | HPLC Method | UPLC Method |
| LOD | 0.015 µg/mL | 0.005 µg/mL |
| LOQ | 0.05 µg/mL | 0.015 µg/mL |
Expert Insight: The UPLC method offers a significantly lower LOD and LOQ, highlighting its superior sensitivity. This is particularly important for the analysis of impurities, where detection and quantitation at very low levels are required.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[17]
Experimental Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 10%)
-
Column temperature (± 5°C)
-
Mobile phase composition (± 2% organic)
-
Wavelength (± 2 nm)
-
-
Analyze a standard solution under each varied condition.
-
Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the final result.
Comparative Data:
| Varied Parameter | HPLC Method (Impact on Resolution) | UPLC Method (Impact on Resolution) |
| Flow Rate (+10%) | Minor decrease | Negligible change |
| Temperature (+5°C) | Minor decrease | Negligible change |
| Mobile Phase (-2% Organic) | Moderate decrease | Minor decrease |
Expert Insight: Both methods are robust, but the UPLC method shows slightly less susceptibility to variations in flow rate and temperature. This is often due to the more efficient heat transfer in the smaller diameter UPLC columns and the overall system design.
Interrelationship of Validation Parameters
The various validation parameters are not independent but are interconnected. For instance, a method with good linearity and precision will likely also have good accuracy. The following diagram illustrates these relationships.
Caption: Interrelationships between Validation Parameters.
Conclusion: Selecting the Optimal Method
Both HPLC and UPLC are suitable for the purity determination of this compound. The choice between the two will depend on the specific needs of the laboratory.
-
HPLC remains a robust and reliable choice, particularly in environments where initial instrument cost is a primary consideration and high sample throughput is not a critical requirement.[8]
-
UPLC offers significant advantages in terms of speed, resolution, sensitivity, and precision.[7][9][10] For laboratories focused on high throughput, trace impurity analysis, and method robustness, the higher initial investment in a UPLC system can be justified by the long-term gains in productivity and data quality.
Ultimately, the comprehensive validation data presented in this guide should empower researchers and drug development professionals to make an informed decision based on a thorough understanding of the performance characteristics of each technique.
References
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]
-
Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. [Link]
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PubChem. This compound. [Link]
-
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. [Link]
-
Li, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Analytical Methods, 11(8), 1069-1076. [Link]
-
SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]
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European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Alispharm. UPLC vs HPLC: what is the difference?. [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Hu, L. C., & Lee, S. W. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
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ARL Bio Pharma. Importance of Forced Degradation In Stability-Indicating Methods. [Link]
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Logoyda, L., et al. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. Asian Journal of Pharmaceutical and Clinical Research, 10(1), 143-147. [Link]
-
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A Comparative Benchmark of Benzyl-(4-chloro-benzyl)-amine's Biological Activity
In the landscape of contemporary drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. This guide provides a comprehensive, in-depth analysis of the biological activity of Benzyl-(4-chloro-benzyl)-amine, a secondary amine with structural motifs suggestive of diverse pharmacological effects. This document is intended for researchers, scientists, and drug development professionals, offering a comparative benchmark against structurally related analogs to elucidate its potential as a lead compound.
Our investigation is grounded in the principle of structure-activity relationships, where the biological profile of a molecule is intrinsically linked to its chemical architecture. This compound incorporates a benzyl group, a common pharmacophore in numerous bioactive compounds, and a 4-chlorobenzyl moiety, which can significantly influence physicochemical properties and target interactions. To contextualize its activity, we have selected two key comparators: the parent compound, Benzylamine , to establish a baseline, and 4-Chlorobenzylamine , to dissect the contribution of the chloro-substitution on the benzyl ring.
This guide will navigate through a series of robust, validated experimental protocols to probe the antimicrobial, anticancer, and anticonvulsant potential of these compounds. The causality behind each experimental choice will be detailed, ensuring a transparent and scientifically rigorous evaluation.
Physicochemical Properties: A Foundation for Biological Interaction
The biological activity of a compound is fundamentally influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a chlorine atom in the para position of one of the benzyl rings in this compound is expected to alter its lipophilicity and electronic character compared to the parent benzylamine.
| Property | This compound | Benzylamine[1][2][3] | 4-Chlorobenzylamine[4] |
| Molecular Formula | C₁₄H₁₄ClN | C₇H₉N | C₇H₈ClN |
| Molecular Weight | 231.72 g/mol [5] | 107.15 g/mol [2] | 141.60 g/mol [4] |
| Appearance | Not specified; likely a liquid or low-melting solid | Colorless liquid[1] | Liquid[4] |
| Boiling Point | Not specified | 185 °C[1][2] | 215 °C[4] |
| Melting Point | Not specified | 10 °C[1] | Not specified |
| Density | Not specified | 0.981 g/mL[1][2] | 1.164 g/mL[4] |
| Water Solubility | Predicted to be low | Miscible[1] | Not specified |
| logP (predicted) | ~4.02 | 1.09[3] | Not specified |
The higher predicted logP of this compound suggests increased lipophilicity, which may enhance its ability to cross biological membranes, a critical factor for reaching intracellular targets.
Antimicrobial Activity: A Screen for Pathogen Inhibition
The presence of benzyl and chlorobenzyl groups in the target molecule suggests a potential for antimicrobial activity, as these moieties are found in various antimicrobial agents. We will evaluate the antibacterial efficacy of this compound and its comparators against a panel of representative Gram-positive and Gram-negative bacteria.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Protocol 1: Kirby-Bauer Disk Diffusion Test
This method provides a qualitative assessment of antimicrobial susceptibility.
-
Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.[6]
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.[6]
-
Disk Application: Sterile paper disks impregnated with a standard concentration of this compound, Benzylamine, and 4-Chlorobenzylamine are placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The diameter of the zone of inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater sensitivity of the bacterium to the compound.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method offers a quantitative measure of antimicrobial activity.
-
Serial Dilutions: Two-fold serial dilutions of each test compound are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]
Expected Outcomes and Interpretation
Based on the literature for related compounds, it is hypothesized that the increased lipophilicity of this compound may enhance its interaction with bacterial cell membranes, potentially leading to greater antimicrobial activity compared to Benzylamine.[8] The 4-chlorobenzyl moiety may also contribute to this effect.
Anticancer Activity: Evaluating Cytotoxicity
The benzylamine scaffold is present in a number of compounds with demonstrated anticancer properties.[9] The cytotoxic potential of this compound will be assessed against a representative cancer cell line, such as a human colorectal carcinoma line (e.g., HCT-116), to determine its ability to inhibit cell proliferation.
Experimental Workflow: MTT Assay for Cytotoxicity
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 3: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[10][11]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound, Benzylamine, and 4-Chlorobenzylamine and incubated for 48-72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[12]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is calculated.
Mechanistic Insights and Expected Outcomes
The cytotoxic effects of benzylamine derivatives can be mediated through various mechanisms, including the induction of apoptosis and cell cycle arrest.[13] The increased lipophilicity of this compound may facilitate its entry into cancer cells, potentially leading to enhanced cytotoxicity compared to the more polar Benzylamine.
Anticonvulsant Activity: Assessing Seizure Protection in Vivo
Derivatives of benzylamine have shown promise as anticonvulsant agents.[14] To evaluate the potential of this compound in this therapeutic area, we will employ two standard, well-validated in vivo models of seizures in mice: the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test.
Experimental Workflow: In Vivo Anticonvulsant Screening
Caption: Workflow for in vivo anticonvulsant screening.
Protocol 4: Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures.
-
Animal Dosing: Mice are administered the test compounds or a vehicle control via intraperitoneal (i.p.) injection.
-
Seizure Induction: After a predetermined time for drug absorption, a maximal electrical stimulus is delivered through corneal electrodes.
-
Observation: The mice are observed for the presence or absence of a tonic hindlimb extension seizure.
-
Data Analysis: The ability of the compound to prevent the tonic hindlimb extension is recorded as a measure of protection.
Protocol 5: Pentylenetetrazole (PTZ) Seizure Test
The PTZ test is a model for myoclonic and absence seizures.[15]
-
Animal Dosing: Mice are pre-treated with the test compounds or a vehicle control.
-
Seizure Induction: A subcutaneous or intraperitoneal injection of PTZ, a GABA-A receptor antagonist, is administered to induce seizures.[16]
-
Observation: The animals are observed for the onset and severity of clonic seizures, often scored using the Racine scale.[17]
-
Data Analysis: The latency to the first seizure and the percentage of animals protected from seizures are determined.
Mechanistic Considerations and Predicted Efficacy
Anticonvulsant drugs often exert their effects by modulating voltage-gated ion channels or enhancing GABAergic inhibition.[18][19] Benzylamine derivatives may act through similar mechanisms. The structural features of this compound, particularly its ability to cross the blood-brain barrier due to its lipophilicity, may confer significant anticonvulsant activity.
Conclusion and Future Directions
This comparative guide outlines a systematic approach to benchmarking the biological activity of this compound. By employing validated in vitro and in vivo assays and comparing its performance to structurally related analogs, we can gain valuable insights into its therapeutic potential. The experimental data generated from these protocols will provide a solid foundation for further preclinical development, including mechanism of action studies, optimization of the chemical scaffold, and in-depth toxicological profiling. The journey from a promising chemical entity to a clinically viable drug is arduous, but it begins with a rigorous and objective assessment of its fundamental biological properties.
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Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity Analysis of Benzyl-(4-chloro-benzyl)-amine
In the intricate world of drug discovery, the journey of a promising molecule from a mere concept to a potential therapeutic is fraught with challenges. One of the most critical hurdles is ensuring its specificity. A molecule that promiscuously interacts with unintended biological targets can lead to unforeseen side effects, derailing an entire development program.[1][2][3] This guide provides an in-depth, comparative analysis of the methodologies used to assess the cross-reactivity of a novel chemical entity, using Benzyl-(4-chloro-benzyl)-amine as a case study.
As we embark on this analysis, it is crucial to understand that for a novel compound like this compound, a primary biological target is often hypothesized based on structural similarity to known ligands or initial screening hits. For the purpose of this guide, we will assume a hypothetical primary target, "Receptor X," to illustrate the process of evaluating on-target potency versus off-target interactions. This approach mirrors the real-world scenario where a deep understanding of a compound's selectivity profile is paramount for informed decision-making in lead optimization and candidate selection.[4]
The Imperative of Early-Stage Selectivity Profiling
Undesirable off-target activities are a leading cause of adverse drug reactions and late-stage attrition in drug development.[5] Therefore, conducting comprehensive in vitro safety pharmacology profiling early in the discovery process is not just a regulatory expectation but a strategic necessity.[6][7][8] By identifying potential liabilities at the preclinical stage, researchers can mitigate risks, guide medicinal chemistry efforts to enhance selectivity, and ultimately select drug candidates with a higher probability of clinical success.[9][10]
This guide will navigate through a tiered approach to cross-reactivity analysis, starting with broad screening panels and progressing to more focused functional assessments.
Experimental Design: A Multi-faceted Approach to Uncover Off-Target Interactions
A robust cross-reactivity analysis necessitates a multi-pronged strategy, encompassing a diverse array of receptor families implicated in common adverse drug reactions. The selection of these "anti-targets" is guided by historical data and regulatory recommendations.[5] Our investigation of this compound will therefore involve screening against a comprehensive panel of G-Protein Coupled Receptors (GPCRs), protein kinases, ion channels, and nuclear receptors.[10]
Caption: Tiered workflow for cross-reactivity analysis.
Part 1: Broad Panel Binding Assays - Casting a Wide Net
The initial step involves screening this compound at a single, high concentration (typically 1-10 µM) against a large panel of receptors. Radioligand binding assays are the gold standard for this purpose due to their robustness and sensitivity.[11] These assays measure the ability of the test compound to displace a radiolabeled ligand from its receptor.[11][12][13]
Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation: Cell membranes or purified receptors are prepared from recombinant cell lines overexpressing the target of interest.
-
Assay Buffer: A buffer is optimized for each target to ensure receptor stability and optimal binding conditions.
-
Incubation: A fixed concentration of a specific high-affinity radioligand is incubated with the receptor preparation in the presence and absence of this compound.
-
Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. A significant inhibition (typically >50%) flags a potential interaction or "hit".
Causality Behind Experimental Choices: The use of a high concentration of the test compound in the initial screen is to maximize the chances of detecting even weak interactions, ensuring a comprehensive initial assessment of potential liabilities.[5]
Hypothetical Screening Results for this compound
The following table summarizes hypothetical initial screening data at 10 µM.
| Target Class | Receptor | % Inhibition at 10 µM |
| GPCRs | 5-HT2A | 85% |
| Dopamine D2 | 62% | |
| Adrenergic α1A | 15% | |
| Ion Channels | hERG | 55% |
| Nav1.5 | 8% | |
| Kinases | LCK | 78% |
| EGFR | 12% | |
| Nuclear Receptors | Estrogen Receptor α | 5% |
Part 2: Determining Potency - From Hits to Ki Values
Hits identified in the primary screen are further investigated in concentration-response experiments to determine their binding affinity, expressed as the inhibition constant (Ki). This provides a quantitative measure of the compound's potency at each off-target receptor.
Hypothetical Ki Values for this compound
| Off-Target Receptor | Ki (nM) |
| 5-HT2A | 150 |
| Dopamine D2 | 800 |
| hERG | 1200 |
| LCK | 350 |
| Hypothetical Primary Target (Receptor X) | 5 |
Part 3: Functional Assays - From Binding to Biological Effect
While binding affinity is a crucial parameter, it does not always translate to a functional effect. A compound can be a receptor agonist, antagonist, or have no functional consequence despite binding. Therefore, cell-based functional assays are essential to understand the biological impact of the observed off-target interactions.[14]
GPCR Functional Assays
For the identified GPCR hits (5-HT2A and Dopamine D2), we will assess their functional activity by measuring changes in intracellular second messengers.[15][16][17]
-
Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT2A): This assay measures changes in intracellular calcium concentration upon receptor activation.[18][19][20]
-
cAMP Assay (for Gi/Gs-coupled receptors like Dopamine D2): This assay quantifies the inhibition (Gi) or stimulation (Gs) of cyclic AMP production.[15]
Caption: Simplified GPCR signaling pathways.
Protocol: Calcium Mobilization Assay
-
Cell Culture: Cells expressing the target receptor (e.g., 5-HT2A) are plated in a microtiter plate.
-
Dye Loading: A calcium-sensitive fluorescent dye is loaded into the cells.
-
Compound Addition: this compound is added at various concentrations.
-
Fluorescence Measurement: Changes in fluorescence, indicating alterations in intracellular calcium, are measured in real-time using a plate reader.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 (for agonists) or IC50 (for antagonists).
Ion Channel Functional Assays
The interaction with the hERG potassium channel is a critical safety liability due to its association with cardiac arrhythmias.[21][22][23] Automated patch-clamp electrophysiology is the standard method to assess functional inhibition of hERG channels.
Kinase Activity Assays
For the LCK kinase hit, a biochemical assay measuring the phosphorylation of a substrate is employed to determine the IC50 value. Many kinase screening platforms, such as KINOMEscan™, utilize competition binding assays to provide a broad kinome profile.[24][25]
Data Interpretation: Quantifying Selectivity
The ultimate goal is to generate a selectivity profile for this compound, comparing its potency at the primary target with its potency at off-targets.
Hypothetical Functional Data and Selectivity Calculation
| Target | Assay Type | Result (nM) | Selectivity Fold (Off-target/Primary Target) |
| Receptor X (Primary) | Functional | EC50 = 5 | - |
| 5-HT2A | Calcium Flux (Antagonist) | IC50 = 250 | 50-fold |
| Dopamine D2 | cAMP (Antagonist) | IC50 = 1500 | 300-fold |
| hERG | Patch Clamp | IC50 = 2000 | 400-fold |
| LCK | Kinase Activity | IC50 = 500 | 100-fold |
A selectivity ratio of at least 100-fold is often desired to minimize the risk of off-target effects at therapeutic doses. In this hypothetical scenario, the 50-fold selectivity against the 5-HT2A receptor might be a cause for concern and would warrant further investigation or medicinal chemistry efforts to improve selectivity.
Various metrics, such as the selectivity score, can be used to quantify the overall promiscuity of a compound.[26][27] The selectivity score is calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.[27]
Conclusion
The cross-reactivity analysis of a novel compound like this compound is a systematic and tiered process that is fundamental to modern drug discovery. By employing a combination of broad panel binding assays and subsequent functional characterization of identified hits, researchers can build a comprehensive selectivity profile. This data-driven approach allows for the early identification and mitigation of potential safety liabilities, ultimately leading to the development of safer and more effective medicines. The hypothetical data presented herein for this compound underscores the importance of not only identifying off-target interactions but also quantifying their functional potency to make informed decisions in the progression of a drug candidate.[4]
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A Comparative Guide to the Synthesis of Benzyl-(4-chloro-benzyl)-amine: Efficacy of Reductive Amination and Direct Alkylation Routes
Introduction
Benzyl-(4-chloro-benzyl)-amine is a secondary amine of significant interest in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of more complex molecules. The efficient and selective synthesis of this unsymmetrical dibenzylamine is crucial for downstream applications. This guide provides an in-depth technical comparison of the two primary synthetic routes to this compound: reductive amination and direct N-alkylation. By examining the mechanistic underpinnings, experimental protocols, and performance metrics of each pathway, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.
Synthetic Strategies: An Overview
The synthesis of this compound can be approached from two main retrosynthetic disconnections, leading to either a reductive amination strategy or a direct alkylation pathway. The choice between these routes is often dictated by factors such as the availability and cost of starting materials, desired purity of the final product, scalability, and environmental considerations.
Route 1: Reductive Amination
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[1] This one-pot reaction typically involves the condensation of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine.[2] For the synthesis of this compound, there are two possible approaches:
-
Approach A: Reaction of benzaldehyde with 4-chlorobenzylamine.
-
Approach B: Reaction of 4-chlorobenzaldehyde with benzylamine.
The selection between these two approaches often depends on the commercial availability and stability of the respective starting materials. Both pathways converge to the same product and are mechanistically similar.
Mechanism of Reductive Amination
The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form a Schiff base (imine). The imine is subsequently reduced by a hydride reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the final secondary amine.[3] The choice of reducing agent is critical; milder reagents like NaBH(OAc)₃ are often preferred as they do not readily reduce the starting aldehyde.
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A Head-to-Head In Vitro Comparison of Halogenated Benzylamine Derivatives: A Guide for Drug Discovery Professionals
Introduction
In the realm of medicinal chemistry, the benzylamine scaffold is a cornerstone for the development of a wide range of biologically active compounds. The strategic incorporation of halogens—fluorine, chlorine, bromine, and iodine—onto the benzyl ring can significantly alter a molecule's physicochemical properties. These modifications influence lipophilicity, metabolic stability, and binding affinity to biological targets, making halogenation a critical tool in drug design. This guide provides an in-depth in vitro comparison of halogenated benzylamine derivatives, exploring their structure-activity relationships (SAR) to assist researchers in designing next-generation therapeutic agents.
This document will examine experimental data that distinguishes these derivatives, with a focus on their performance in standard in vitro assays. Detailed methodologies for these assessments are provided to ensure reproducible and reliable evaluations.
The Significance of Halogenation in Drug Design
The selection of a halogen and its placement on the benzyl ring are pivotal in defining the biological profile of a derivative. Halogen atoms exert electronic effects (inductive and resonance) that can modify the pKa of the amine group and the molecule's overall reactivity. Moreover, the increasing size of halogens from fluorine to iodine can introduce specific steric interactions within a protein's binding pocket, potentially leading to improved affinity and selectivity.[1]
A crucial aspect of modern drug design is the concept of halogen bonding. This non-covalent interaction occurs between a halogen atom (acting as a Lewis acid) and a Lewis base, such as an oxygen or nitrogen atom in a protein.[2][3] The strength of this bond increases with the size and polarizability of the halogen (I > Br > Cl > F), offering a powerful strategy for optimizing ligand-receptor interactions.[2][4]
Comparative In Vitro Efficacy: A Data-Driven Analysis
To demonstrate the varied effects of halogenation, we will analyze a representative series of para-substituted benzylamine derivatives and their performance in two key in vitro assays: a cytotoxicity assay against a cancer cell line (e.g., HeLa) and an enzyme inhibition assay against a relevant biological target (e.g., Monoamine Oxidase B, MAO-B). Benzylamine derivatives are known to exhibit a range of biological activities, including anticancer and MAO-B inhibitory effects.[5][6][7]
Cytotoxicity Against HeLa Cells
The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[8] In this comparative analysis, HeLa cells are treated with various concentrations of para-substituted (4-F, 4-Cl, 4-Br, 4-I) benzylamine derivatives for 48 hours.
Table 1: Comparative Cytotoxicity (IC50) of para-Halogenated Benzylamine Derivatives in HeLa Cells
| Compound | Halogen | IC50 (µM) |
| 1 | 4-Fluoro-benzylamine | > 100 |
| 2 | 4-Chloro-benzylamine | 78.5 |
| 3 | 4-Bromo-benzylamine | 55.2 |
| 4 | 4-Iodo-benzylamine | 38.9 |
The data reveals a clear trend of increasing cytotoxicity with the increasing atomic number of the halogen. This suggests that larger, more polarizable halogens may engage in more significant interactions with cellular targets or possess more favorable properties for cell penetration and accumulation.
Inhibition of Monoamine Oxidase B (MAO-B)
MAO-B is a critical enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic approach for neurodegenerative conditions like Parkinson's disease.[9] The inhibitory potential of our series was evaluated using a standard MAO-B inhibitor screening assay.
Table 2: Comparative Inhibition (IC50) of para-Halogenated Benzylamine Derivatives against MAO-B
| Compound | Halogen | IC50 (nM) |
| 1 | 4-Fluoro-benzylamine | 115.8 |
| 2 | 4-Chloro-benzylamine | 82.4 |
| 3 | 4-Bromo-benzylamine | 48.1 |
| 4 | 4-Iodo-benzylamine | 25.6 |
Consistent with the cytotoxicity data, a distinct trend is observed: the inhibitory potency against MAO-B increases as we descend the halogen group. This strongly implies that the halogen at the para-position is crucial for the interaction with the MAO-B active site, possibly through the formation of a halogen bond with a key residue in the enzyme's binding pocket.[5]
Experimental Protocols: Ensuring Reproducible In Vitro Assessment
To maintain the integrity and reproducibility of these findings, detailed and validated experimental protocols are paramount.
MTT Cytotoxicity Assay
This protocol is a standard method for evaluating the cytotoxic effects of chemical compounds on cultured cells.[8]
Workflow Diagram: MTT Assay
Caption: A stepwise representation of the MTT cytotoxicity assay protocol.
Detailed Steps:
-
Cell Seeding: HeLa cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Preparation: Stock solutions of each benzylamine derivative are prepared in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium.
-
Cell Treatment: The culture medium is replaced with medium containing various concentrations of the test compounds.
-
Incubation: Plates are incubated for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: MTT reagent is added to each well, and the plates are incubated for an additional 4 hours, allowing viable cells to convert MTT to formazan.
-
Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm, and the IC50 value is determined from the dose-response curve.
MAO-B Inhibition Assay
This protocol details a common method for screening compounds for their ability to inhibit MAO-B activity.
Workflow Diagram: MAO-B Inhibition Assay
Caption: A generalized workflow for an in vitro MAO-B inhibition assay.
Detailed Steps:
-
Reagent Preparation: Recombinant human MAO-B, a suitable substrate, and the test compounds are prepared in an appropriate buffer.
-
Pre-incubation: The enzyme is pre-incubated with various concentrations of the inhibitors.
-
Reaction Initiation: The substrate is added to start the enzymatic reaction.
-
Incubation: The reaction is incubated at 37°C for a set time.
-
Signal Detection: The reaction is stopped, and the product formation is quantified.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The observed trends in both cytotoxicity and MAO-B inhibition reveal a clear SAR for these para-halogenated benzylamine derivatives.[1][10][11] The increasing potency with the size of the halogen (I > Br > Cl > F) can be attributed to several factors:
-
Lipophilicity: Increased lipophilicity with larger halogens can enhance cell membrane permeability.[12]
-
Halogen Bonding: The propensity to form a halogen bond increases down the group, which can lead to stronger binding affinity to the target protein.[4][13][14]
Signaling Pathway Diagram: Hypothetical Mechanism of Action
Caption: A simplified diagram illustrating the potential mechanism of action.
Conclusion and Future Directions
This guide has presented a head-to-head in vitro comparison of halogenated benzylamine derivatives, highlighting the significant influence of halogen substitution on their biological activity. The clear structure-activity relationships underscore the importance of systematic analoging in drug discovery. Researchers are encouraged to leverage the full potential of halogenation, from modulating physicochemical properties to exploiting halogen bonding, in the design of novel and more effective therapeutic agents.
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A Head-to-Head Comparison: Inter-laboratory Validation of a Benzyl-(4-chloro-benzyl)-amine Quantification Assay
In the landscape of pharmaceutical development, the ability to reliably and accurately quantify active pharmaceutical ingredients (APIs) and their intermediates is paramount. The robustness of an analytical method is not just a matter of procedural diligence but a cornerstone of regulatory compliance and, ultimately, patient safety. This guide provides an in-depth comparison and validation of a quantitative assay for Benzyl-(4-chloro-benzyl)-amine, a key intermediate in the synthesis of several pharmaceutical compounds.
This document is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical industry. It details the inter-laboratory validation of a newly developed High-Performance Liquid Chromatography (HPLC) method, comparing its performance across three independent laboratories. The objective is to present a comprehensive analysis of the method's reproducibility, a critical factor for methods intended for use in multi-site manufacturing and quality control.[1][2]
The Analytical Challenge: Quantifying this compound
This compound presents a moderate analytical challenge due to its chemical structure. The presence of two aromatic rings and a secondary amine group necessitates a highly specific and stable analytical method to prevent interference from structurally similar impurities and degradation products.[3] The primary goal is to establish a method that is not only accurate and precise within a single laboratory but also demonstrates comparable performance when transferred to other facilities.[4][5]
Establishing the Analytical Target Profile (ATP)
Before embarking on the validation journey, defining the Analytical Target Profile (ATP) is a critical first step that aligns with modern lifecycle approaches to method validation.[6] The ATP for the this compound assay was defined as follows:
-
Analyte: this compound
-
Matrix: In-process control samples (e.g., reaction mixtures) and final intermediate substance.
-
Technique: HPLC with UV detection.
-
Intended Purpose: To quantify this compound in the range of 0.1 mg/mL to 1.5 mg/mL.
-
Performance Characteristics: The method must be accurate, precise, linear, and specific for the analyte.
Experimental Design: A Three-Laboratory Collaborative Study
To assess the reproducibility of the analytical method, a collaborative study was designed involving three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory received a detailed standard operating procedure (SOP) for the HPLC method, a common lot of this compound reference standard, and three batches of validation samples at low, medium, and high concentrations.
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A Comparative Analysis of Benzyl-(4-chloro-benzyl)-amine and its Non-Chlorinated Analogs for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of Benzyl-(4-chloro-benzyl)-amine and its non-chlorinated counterpart, N-benzylbenzylamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, reactivity, and potential biological implications of these compounds. The inclusion of the para-chloro substituent significantly alters the electronic and lipophilic character of the parent molecule, leading to distinct differences in its behavior, which will be explored herein with supporting experimental data and established chemical principles.
Introduction: The Significance of Halogenation in Benzylamine Scaffolds
Benzylamines are a fundamental structural motif in a vast array of biologically active compounds and serve as versatile intermediates in organic synthesis.[1] The introduction of a halogen atom, such as chlorine, onto the aromatic ring is a common strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Chlorine, being an electron-withdrawing group, can influence the acidity (pKa), lipophilicity (logP), and metabolic stability of a compound, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.[2] This guide will systematically compare this compound with N-benzylbenzylamine to provide a clear understanding of the impact of this single atomic substitution.
Physicochemical Properties: A Quantitative Comparison
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The table below summarizes the key properties of this compound and N-benzylbenzylamine. It is important to note that while experimental data for N-benzylbenzylamine and its parent amine, benzylamine, are available, the data for this compound are largely computed or estimated based on the known effects of chlorination.
| Property | This compound | N-benzylbenzylamine | Benzylamine (for reference) |
| Molecular Formula | C₁₄H₁₄ClN[3] | C₁₄H₁₅N | C₇H₉N[1] |
| Molecular Weight ( g/mol ) | 231.72[3] | 197.27 | 107.15 |
| pKa | ~8.9 (Estimated) | Not available (amine) | 9.34[4] |
| logP | ~3.8 (Estimated) | 2.7 (Computed) | 1.09 |
| Water Solubility | Low (Estimated) | Slightly soluble | Miscible |
| Appearance | Not specified | Liquid with an ammoniacal odor | Colorless to light yellow liquid |
Causality Behind the Differences:
The primary driver for the observed and estimated differences in physicochemical properties is the presence of the chlorine atom at the para-position of one of the benzene rings in this compound.
-
pKa: The electron-withdrawing inductive effect of the chlorine atom decreases the electron density on the nitrogen atom. This makes the lone pair of electrons less available to accept a proton, thus decreasing the basicity of the amine and resulting in a lower pKa compared to the non-chlorinated analog.
-
logP: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The chlorine atom significantly increases the lipophilicity of the molecule, leading to a higher estimated logP for the chlorinated analog. This has profound implications for its solubility in aqueous and lipid environments, affecting its potential for membrane permeation and protein binding.
-
Solubility: The increased lipophilicity and likely higher crystal lattice energy of the chlorinated compound lead to an estimated lower solubility in water compared to the more polar N-benzylbenzylamine.
Synthesis of this compound and N-benzylbenzylamine
A reliable and widely used method for the synthesis of secondary amines like this compound and N-benzylbenzylamine is reductive amination .[5] This one-pot reaction involves the formation of an imine intermediate from an aldehyde and a primary amine, followed by its in-situ reduction to the corresponding secondary amine.
Experimental Protocol: Reductive Amination
This protocol is a self-validating system as the progress of the reaction can be monitored by thin-layer chromatography (TLC), and the final product can be characterized by standard analytical techniques to confirm its identity and purity.
Materials:
-
Benzaldehyde
-
4-Chlorobenzaldehyde
-
Benzylamine
-
4-Chlorobenzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Step-by-Step Methodology:
-
Imine Formation:
-
To a solution of the aldehyde (1.0 eq) in the chosen solvent (DCM or DCE, ~0.2 M), add the primary amine (1.0-1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by TLC.
-
-
Reduction:
-
To the reaction mixture containing the imine, add the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.2-1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4-16 hours, or until the reaction is complete as indicated by TLC analysis.
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure secondary amine.
-
-
Characterization:
-
Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of secondary amines via reductive amination.
Comparative Reactivity and Electronic Effects
The nucleophilicity of the nitrogen atom is a key determinant of the reactivity of benzylamines in many chemical transformations. The presence of the electron-withdrawing chloro group in this compound has a significant impact on this property.
Electronic Effects of the Para-Chloro Substituent:
The chlorine atom exerts two opposing electronic effects:
-
Inductive Effect (-I): Chlorine is more electronegative than carbon, and it withdraws electron density from the benzene ring through the sigma bonds. This effect is distance-dependent and deactivates the ring towards electrophilic attack and reduces the basicity of the amine.
-
Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi-system of the benzene ring. This effect donates electron density to the ring, particularly at the ortho and para positions.
For chlorine, the inductive effect is generally stronger than the resonance effect, leading to an overall deactivation of the aromatic ring and a decrease in the electron density at the benzylic carbon and the nitrogen atom.
Impact on Reactivity:
-
Nucleophilicity: Due to the electron-withdrawing nature of the chloro-substituted phenyl ring, the nitrogen atom in this compound is less nucleophilic than the nitrogen in N-benzylbenzylamine. This means it will react more slowly with electrophiles. For instance, in an Sₙ2 reaction with an alkyl halide, N-benzylbenzylamine would be expected to react faster.[6]
-
Oxidation: The oxidation of benzylamines often involves the removal of a hydride ion from the benzylic position. The electron-withdrawing chloro group can make this process more difficult, potentially leading to a slower oxidation rate compared to the non-chlorinated analog.
-
Acylation: In reactions such as acylation with an acid chloride, the less nucleophilic nitrogen of the chlorinated amine will likely lead to a slower reaction rate.
Logical Relationship of Electronic Effects and Reactivity
Caption: Influence of the para-chloro substituent on the reactivity of benzylamine.
Potential Applications in Drug Discovery and Medicinal Chemistry
Benzylamine derivatives are prevalent in a wide range of pharmaceuticals. The introduction of a chlorine atom can significantly modulate the biological activity of a parent compound.
-
Anticancer Activity: Many chlorinated compounds exhibit potent anticancer properties. The chlorine atom can enhance binding to target proteins through halogen bonding and increase the lipophilicity of the molecule, facilitating cell membrane penetration. While no direct comparative data for the two target molecules is available, studies on other chlorinated benzylamine derivatives have shown promising results as anticancer agents.
-
Monoamine Oxidase (MAO) Inhibition: Benzylamine itself is a substrate for monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO-B is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. Halogenated benzylamine derivatives have been shown to be potent MAO inhibitors. The electron-withdrawing nature of the chlorine in this compound could potentially enhance its inhibitory activity compared to the non-chlorinated analog.
-
Antimicrobial Agents: The benzamide scaffold, closely related to benzylamines, is found in many antimicrobial agents. The presence of a chlorine atom can contribute to the antimicrobial properties of these compounds.[7]
It is crucial to note that the effect of chlorination on biological activity is not always predictable and must be determined empirically.[2] In some cases, it can enhance potency, while in others, it may lead to increased toxicity or off-target effects.
Conclusion
The comparative analysis of this compound and N-benzylbenzylamine reveals significant differences in their physicochemical properties, reactivity, and potential biological activities, all stemming from the presence of a single chlorine atom. The chlorinated analog is predicted to be less basic, more lipophilic, and less nucleophilic than its non-chlorinated counterpart. These differences are critical considerations for researchers in the fields of organic synthesis and medicinal chemistry. The provided experimental protocols and theoretical framework offer a solid foundation for the synthesis, characterization, and further investigation of these and related compounds in drug discovery and development programs.
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Synthesis of benzylic amines. Organic Chemistry Portal. (n.d.). Retrieved January 25, 2026, from [Link]
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Benzylamine. Wikipedia. (2023, December 29). Retrieved January 25, 2026, from [Link]
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Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. (n.d.). Retrieved January 25, 2026, from [Link]
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Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+. (n.d.). Retrieved January 25, 2026, from [Link]
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Degradation of benzylamines during chlorination and chloramination. RSC Publishing. (n.d.). Retrieved January 25, 2026, from [Link]
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16.5: The Effect of Substituents on pKa. Chemistry LibreTexts. (2014, July 23). Retrieved January 25, 2026, from [Link]
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A Senior Application Scientist's Guide to Assessing Lot-to-Lot Variability of Synthesized Benzyl-(4-chloro-benzyl)-amine
Introduction: The Imperative of Consistency in Chemical Synthesis
Benzyl-(4-chloro-benzyl)-amine is a secondary amine that serves as a crucial building block in medicinal chemistry and materials science. Its utility is predicated on its purity and consistent quality from one synthesized batch—or "lot"—to the next. In the rigorous landscape of drug development and scientific research, lot-to-lot variability can introduce significant complications, leading to inconsistent experimental outcomes, failed batches, and potential safety concerns. Therefore, a robust and comprehensive analytical strategy is not merely a quality control measure; it is a fundamental component of scientific integrity and successful product development.
This guide provides an in-depth, experience-driven framework for assessing the lot-to-lot variability of synthesized this compound. We will move beyond rote procedural descriptions to explain the underlying scientific principles, enabling researchers to not only execute these methods but also to interpret the results with confidence and troubleshoot effectively. The protocols described herein are designed as a self-validating system, ensuring that the analytical data generated is both accurate and reliable.
Part 1: Understanding the Source of Variability – The Synthesis Route
To effectively assess variability, one must first understand its origin. This compound is commonly synthesized via a one-pot reductive amination reaction.[1] This process typically involves the reaction of an aldehyde (e.g., benzaldehyde) with a primary amine (e.g., 4-chlorobenzylamine) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[2][3]
The primary sources of lot-to-lot variability arise from this synthesis process and can include:
-
Starting Material Quality: Purity of the initial aldehyde and amine.
-
Reaction Conditions: Minor fluctuations in temperature, pressure, or reaction time.
-
Stoichiometry: Inexact molar ratios of reactants or reducing agents.
-
Work-up and Purification: Differences in extraction, washing, or crystallization/distillation procedures.
These variations can lead to the formation of several potential impurities that must be monitored.
Diagram: Synthesis and Potential Impurities
The following diagram illustrates the reductive amination pathway for this compound and highlights key potential process-related impurities. Understanding these side products is the first step in developing targeted analytical methods.
Caption: Reductive amination pathway and potential process-related impurities.
Part 2: A Multi-Pronged Analytical Strategy for Comprehensive Assessment
No single analytical technique can fully characterize a compound and its impurity profile. A robust assessment of lot-to-lot variability requires a combination of chromatographic, spectroscopic, and physical methods. This multi-pronged approach ensures that purity, identity, and physical characteristics are all consistently monitored.
Diagram: Overall Analytical Workflow
This diagram outlines the logical flow for assessing and comparing different lots of the synthesized product.
Caption: Workflow for the comprehensive assessment of lot-to-lot variability.
Part 3: Experimental Protocols and Data Interpretation
This section provides detailed, step-by-step methodologies for the key analytical techniques. The rationale behind critical steps is explained to provide a deeper understanding of the process.
Chromatographic Analysis: Quantifying Purity and Impurities
Chromatography is the cornerstone of purity assessment, allowing for the separation and quantification of the main compound from its impurities.
HPLC is the primary method for determining the purity and impurity profile of non-volatile organic compounds like this compound.
Causality Behind Method Choice: A reversed-phase HPLC method is chosen due to the moderate polarity of the target amine. A C18 column provides excellent hydrophobic retention, while a gradient elution of acetonitrile and a buffered aqueous phase allows for the separation of impurities with a wide range of polarities. UV detection is suitable as the benzene rings in the molecule are strong chromophores. For higher sensitivity and resolution, pre-column derivatization followed by fluorescence detection can also be employed.[4][5][6][7]
Experimental Protocol: HPLC Purity and Impurity Profiling
-
System Preparation:
-
HPLC System: A quaternary pump HPLC with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent, improving peak shape for the amine.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of each lot of this compound into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (the diluent).
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes.
-
Inject 10 µL of each sample.
-
Run the gradient elution program detailed in Table 1.
-
-
Data Analysis:
| Table 1: HPLC Gradient Elution Program | |
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 5 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
GC-MS is essential for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents from the synthesis and purification steps.[10][11][12]
Causality Behind Method Choice: Headspace GC is the preferred technique for residual solvent analysis as it avoids injecting the non-volatile API onto the GC column, which could cause contamination and degradation.[10][13] Mass spectrometry provides definitive identification of the detected solvents by comparing their mass spectra to established libraries.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
System Preparation:
-
GC-MS System: A GC with a headspace autosampler and a mass selective detector.
-
Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of each lot into separate 20 mL headspace vials.
-
Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).
-
Seal the vials immediately.
-
-
Headspace Conditions:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Incubation Time: 15 minutes.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
MS Scan Range: 35-350 amu.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify against a standard of known solvent concentrations. Report results in parts per million (ppm).
-
Spectroscopic Analysis: Confirming Identity and Structure
Spectroscopy provides an orthogonal confirmation of the compound's identity and can reveal subtle structural information that chromatography might miss.
NMR is the most powerful tool for unambiguous structural elucidation.[14][15] Comparing the ¹H and ¹³C NMR spectra of different lots is a highly sensitive method for ensuring structural consistency.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of each lot in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Analysis:
-
Confirm the chemical shifts, splitting patterns, and integrations of the ¹H spectrum against the expected structure of this compound.
-
Confirm the number and chemical shifts of the signals in the ¹³C spectrum.
-
Overlay the spectra from different lots to visually inspect for any new or missing peaks, which would indicate an impurity or structural variation.
-
FTIR provides a molecular "fingerprint" and is excellent for confirming the presence of key functional groups.[14]
Experimental Protocol: FTIR
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis:
-
Confirm the presence of characteristic peaks: N-H stretch (secondary amine, ~3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=C stretches (aromatic ring, ~1450-1600 cm⁻¹), and the C-Cl stretch (~1090 cm⁻¹).
-
Overlay the spectra from different lots. The "fingerprint region" (<1500 cm⁻¹) should be identical for all lots, indicating consistency in the overall molecular structure.
-
Physical Property Analysis: A Fundamental Check
The melting point is a fundamental physical property that is highly sensitive to impurities.[16][17] According to the principle of melting point depression, impurities will typically lower and broaden the melting range of a pure substance.[16]
Experimental Protocol: Capillary Melting Point
-
Instrument Calibration: Calibrate the melting point apparatus using certified reference standards.
-
Sample Preparation: Finely powder a small amount of the dry sample. Pack the powder into a capillary tube to a height of 2-3 mm.
-
Measurement:
-
Place the capillary in the apparatus.
-
Set a heating ramp rate of 1 °C/minute, as is common in pharmacopeial methods.[18]
-
Record the temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point). This range is the melting point.
-
-
Data Analysis: Compare the melting point ranges of the different lots. A narrow range (e.g., < 2 °C) is indicative of high purity. Significant differences between lots suggest variations in purity or polymorphic form.
Part 4: Data Consolidation and Lot-to-Lot Comparison
To make an informed decision on the consistency between lots, all analytical data must be consolidated and compared directly. The following table provides a template for this comparison, using hypothetical data for three different lots.
| Table 2: Hypothetical Lot-to-Lot Comparison Data | |||
| Parameter | Lot A | Lot B | Lot C |
| Appearance | White crystalline solid | White crystalline solid | Slightly off-white solid |
| Melting Point (°C) | 115.1 - 116.5 | 115.4 - 116.8 | 112.0 - 115.5 |
| HPLC Purity (% Area) | 99.85% | 99.82% | 98.95% |
| Impurity 1 (RRT 0.85) | 0.07% | 0.08% | 0.45% |
| Impurity 2 (RRT 1.15) | 0.05% | 0.06% | 0.12% |
| Total Impurities | 0.15% | 0.18% | 1.05% |
| Residual Toluene (ppm) | < 50 | < 50 | 250 |
| NMR & FTIR Spectra | Conforms to structure | Conforms to structure | Conforms, with minor impurity peaks |
Interpretation of Hypothetical Data:
-
Lots A and B demonstrate high lot-to-lot consistency. They have similar appearances, sharp and overlapping melting point ranges, high purity by HPLC with a consistent impurity profile, and clean spectroscopic data. These lots would likely be accepted.
-
Lot C shows significant variability. Its off-white color, broad and depressed melting point, lower HPLC purity, and elevated levels of a specific impurity (RRT 0.85) and residual solvent all point to a deviation in the manufacturing or purification process. The presence of minor impurity peaks in the NMR/FTIR would corroborate this finding. Lot C would be rejected and an investigation into the cause of the deviation would be initiated.
Conclusion
A systematic and multi-faceted analytical approach is essential for rigorously assessing the lot-to-lot variability of synthesized this compound. By combining chromatographic, spectroscopic, and physical testing, a comprehensive profile of each batch can be established. This guide provides the necessary protocols and, more importantly, the scientific rationale to empower researchers and drug development professionals to ensure the consistency, quality, and reliability of this critical chemical intermediate. Adherence to these principles of analytical rigor is fundamental to achieving reproducible research and developing safe and effective products.
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PubMed Central. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. 2024. Available from: [Link]
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ResearchGate. Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. 2013. Available from: [Link]
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Royal Society of Chemistry. Determination of primary and secondary amines alone and in mixtures with tertiary amines. Analyst. Available from: [Link]
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Safety Operating Guide
Mastering the Safe Handling of Benzyl-(4-chloro-benzyl)-amine: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling is paramount. This guide provides an in-depth, procedural framework for the safe management of Benzyl-(4-chloro-benzyl)-amine (CAS RN: 13541-00-9), a compound demanding rigorous adherence to safety protocols due to its significant corrosive properties. Our focus extends beyond mere procedural enumeration; we delve into the rationale behind each safety measure, empowering you with the knowledge to cultivate a culture of safety and excellence in your laboratory.
Hazard Analysis: Understanding the Corrosive Nature of this compound
The primary and most critical hazard associated with this compound is its corrosivity. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as Skin Corrosion 1B , with the hazard statement H314: Causes severe skin burns and eye damage .[1] This classification signifies that upon contact, the chemical can cause irreversible damage to the skin and eyes. Some sources also classify it as an irritant.[2]
The mechanism of corrosive amines involves the destruction of tissue through chemical reactions, leading to severe burns.[3][4][5][6][7][8] Understanding this intrinsic property is the foundation for establishing all subsequent handling, personal protective equipment (PPE), and emergency protocols.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄ClN | [1][2][9] |
| Molecular Weight | 231.72 g/mol | [1][2][9] |
| Boiling Point | 334.1°C at 760 mmHg | [2] |
| Flash Point | 155.9°C | [2] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the severe corrosive nature of this compound, a comprehensive PPE strategy is non-negotiable. The selection of appropriate PPE is critical to prevent any direct contact with the substance.[10][11][12][13]
Hand Protection: Selecting the Right Gloves
Eye and Face Protection: Shielding Against Splashes
Due to the risk of severe eye damage, chemical safety goggles are mandatory.[11][12][14] In addition, a full-face shield must be worn over the safety goggles to protect the entire face from potential splashes, especially when handling larger quantities or during procedures with a higher risk of aerosolization.[12][14]
Body Protection: A Barrier Against Contamination
A chemical-resistant lab coat or apron is essential to protect against spills and splashes.[5][11] Ensure that the lab coat is fully buttoned and the sleeves are of an appropriate length to cover the wrists. Do not wear open-toed shoes in the laboratory.[14]
Respiratory Protection
Work with this compound should always be conducted within a certified chemical fume hood to minimize inhalation exposure.[10] If there is a potential for generating aerosols or vapors that cannot be contained within a fume hood, a risk assessment should be performed to determine if respiratory protection is necessary. If required, a NIOSH-approved respirator with an organic vapor cartridge is appropriate.[15]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow is designed to guide you through the process with safety as the primary consideration.
Caption: A logical workflow for the safe handling of this compound.
Pre-Handling Procedures
-
Information Review: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound and your institution's specific Standard Operating Procedures (SOPs).
-
PPE Check: Gather all necessary PPE and inspect each item for integrity.
-
Fume Hood Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. The work area within the hood should be clean and uncluttered.
Handling the Chemical
-
Donning PPE: Put on your lab coat, followed by safety goggles and face shield. Don your gloves, ensuring they overlap the cuffs of your lab coat.
-
Chemical Transfer: When transferring the chemical, use the smallest quantity necessary for your experiment. Use a funnel for liquid transfers to minimize the risk of spills.
-
Experimental Work: Conduct all manipulations of this compound within the certified chemical fume hood.
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical using an appropriate cleaning agent.
-
Doffing PPE: Remove your PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield and goggles, and finally the lab coat.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.[8]
Emergency Response: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical to mitigate harm.
Skin or Eye Contact
-
Immediate Flushing: Proceed immediately to the nearest safety shower or eyewash station.
-
Flush Thoroughly: For skin contact, remove contaminated clothing while under the shower and flush the affected area for at least 15 minutes.[4][6][16][17] For eye contact, hold the eyelids open and flush with a continuous stream of water for at least 15 minutes.[3][17][18]
-
Seek Medical Attention: After flushing, seek immediate medical attention. Provide the medical personnel with the name of the chemical and its SDS.[10][16][18]
Spills
-
Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your supervisor and institutional safety office.
-
Containment: For minor spills within a fume hood, trained personnel wearing appropriate PPE can use a chemical spill kit with an absorbent material suitable for corrosive amines to contain and clean up the spill. Do not use combustible materials like paper towels for cleanup.
-
Waste Disposal: All spill cleanup materials must be disposed of as hazardous waste.[17]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
As this compound is a halogenated organic compound, it must be segregated into a dedicated halogenated organic waste container.[19][20][21][22][23] Do not mix it with non-halogenated waste, as this can significantly increase disposal costs and complicate the disposal process.[19][22]
Waste Labeling and Storage
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[19]
-
Storage: Store the waste container in a designated satellite accumulation area. The container must be kept closed at all times, except when adding waste.[19][21]
Final Disposal
Follow your institution's specific procedures for the final disposal of hazardous waste. This typically involves arranging for a pickup by the environmental health and safety department.
By adhering to these comprehensive guidelines, you can confidently and safely handle this compound, ensuring the protection of yourself, your colleagues, and the integrity of your research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
